(1S,2S)-2-(benzylamino)cyclopentanol
Description
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Properties
IUPAC Name |
(1S,2S)-2-(benzylamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVMDAESGIXLU-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470145 | |
| Record name | (1S,2S)-2-(benzylamino)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-02-6 | |
| Record name | (1S,2S)-2-(benzylamino)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that serves as a valuable building block and chiral ligand in asymmetric synthesis. Its rigid cyclopentane framework and defined stereochemistry create a specific chiral environment, making it an effective auxiliary for controlling stereochemical outcomes in various chemical transformations. This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data, and characterization analysis.
Synthesis Methodology
The most common and effective method for preparing enantiomerically pure this compound involves a two-stage process. Initially, the racemic mixture of trans-2-(benzylamino)cyclopentanol is synthesized. Subsequently, this racemic mixture undergoes optical resolution to isolate the desired (1S,2S)-enantiomer.
Stage 1: Synthesis of Racemic trans-2-(benzylamino)cyclopentanol
The synthesis of the racemic precursor is typically achieved through the aminolysis of cyclopentene oxide with benzylamine.[1] This reaction involves the nucleophilic attack of benzylamine on one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and, after protonation, the formation of the amino alcohol.
Experimental Protocol:
A detailed protocol for a similar synthesis of the analogous cyclohexanol derivative provides a strong procedural basis. The following is an adapted protocol for the synthesis of racemic trans-2-(benzylamino)cyclopentanol:
-
In a suitable pressure vessel or sealed tube, combine cyclopentene oxide and benzylamine. An excess of benzylamine can be used to act as both reactant and solvent.
-
Heat the mixture to a temperature sufficient to promote the reaction, typically in the range of 100-150°C, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess benzylamine and any other volatile components by distillation under reduced pressure.
-
The resulting crude product, racemic trans-2-(benzylamino)cyclopentanol, can be purified by vacuum distillation or column chromatography to yield a solid product.
Stage 2: Optical Resolution of Racemic trans-2-(benzylamino)cyclopentanol
The separation of the enantiomers is achieved through diastereomeric salt formation using a chiral resolving agent. R-(-)-mandelic acid is a commonly employed and effective resolving agent for this purpose.[1]
Experimental Protocol:
The following protocol is adapted from established procedures for the resolution of similar amino alcohols:
-
Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a suitable solvent, such as a mixture of ethyl acetate and diethyl ether.
-
In a separate flask, dissolve an equimolar amount of R-(-)-mandelic acid in the same solvent system.
-
Slowly add the mandelic acid solution to the amino alcohol solution with stirring. The diastereomeric salt of this compound with R-(-)-mandelic acid will preferentially crystallize out of the solution due to its lower solubility.
-
Allow the crystallization to proceed, which may be aided by cooling the mixture.
-
Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent to remove impurities.
-
To liberate the free amino alcohol, suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., toluene or diethyl ether) and an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the mixture until the salt has completely dissociated. The mandelic acid will be deprotonated and dissolve in the aqueous layer, while the enantiomerically pure this compound will remain in the organic layer.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the solid this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Melting Point | 79°C |
| Appearance | White solid |
Note: Yields for the synthesis and resolution steps can vary depending on the specific reaction conditions and scale.
Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques and physical measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methine protons on the cyclopentane ring attached to the hydroxyl and amino groups, and the methylene protons of the cyclopentane ring and the benzyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopentane ring, the aromatic carbons of the benzyl group, and the benzylic methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
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A broad O-H stretching band for the hydroxyl group.
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An N-H stretching band for the secondary amine.
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C-H stretching bands for the aromatic and aliphatic components.
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C=C stretching bands for the aromatic ring.
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A C-O stretching band for the alcohol.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of 191.27.
Specific Rotation
The optical purity of the final product is determined by measuring its specific rotation. As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is a characteristic physical constant for an enantiomerically pure compound under defined conditions (e.g., concentration, solvent, temperature, and wavelength).
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
physical and chemical properties of (1S,2S)-2-(benzylamino)cyclopentanol
An In-depth Technical Guide to (1S,2S)-2-(benzylamino)cyclopentanol for Researchers and Drug Development Professionals
Abstract
This compound is a chiral β-amino alcohol that serves as a versatile building block and ligand in asymmetric synthesis. Its rigid cyclopentane framework and defined stereochemistry make it a valuable tool for introducing chirality in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and resolution, and its applications in asymmetric catalysis.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 68327-02-6 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Melting Point | 79°C |
| Appearance | White solid |
| InChI Key | FEGVMDAESGIXLU-RYUDHWBXSA-N |
| Canonical SMILES | C1CC--INVALID-LINK--O">C@HNCC2=CC=CC=C2 |
Spectroscopic Data Analysis
While specific spectra can vary based on the solvent and instrument used, the following are the expected characteristic signals for this compound.
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), the benzylic CH₂ protons, the methine protons on the cyclopentane ring adjacent to the hydroxyl and amino groups, and the methylene protons of the cyclopentane ring. The protons of the hydroxyl and amino groups will appear as broad singlets, and their chemical shifts can vary with concentration and temperature.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, the two methine carbons of the cyclopentane ring bearing the hydroxyl and amino groups, and the methylene carbons of the cyclopentane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A peak corresponding to the N-H stretch of the secondary amine will also be present in a similar region. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear just below and above 3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ).
Synthesis and Experimental Protocols
The preparation of enantiomerically pure this compound is a multi-step process that begins with the synthesis of the racemic mixture, followed by optical resolution.[1]
Synthesis of Racemic trans-2-(benzylamino)cyclopentanol
A common and direct method for synthesizing the racemic precursor is the aminolysis of cyclopentene oxide with benzylamine.[1] This reaction proceeds via an Sₙ2-like mechanism, resulting in the trans product.[1]
Experimental Protocol: Aminolysis of Cyclopentene Oxide
-
In a round-bottom flask, combine cyclopentene oxide and benzylamine. The reaction can be performed neat or in a suitable solvent.
-
Heat the reaction mixture. The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Upon completion, remove any excess benzylamine and volatile components under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain racemic trans-2-(benzylamino)cyclopentanol.[1]
Optical Resolution using Diastereomeric Salt Formation
The separation of the racemic mixture into its constituent enantiomers is most effectively achieved through classical resolution by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid.[2]
Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid
-
Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a suitable solvent, such as 2-propanol.[2]
-
In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in the same solvent, heating if necessary (e.g., 60-65°C).[2]
-
Add the mandelic acid solution to the solution of the racemic amine.
-
Allow the mixture to cool slowly to promote crystallization. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. Seeding with a small crystal may be necessary to induce crystallization.[2]
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
To liberate the free amino alcohol, suspend the purified diastereomeric salt in a biphasic system of an organic solvent (like toluene) and an aqueous alkaline solution (e.g., potassium hydroxide).[2]
-
The base neutralizes the mandelic acid, forming a water-soluble salt, and the enantiomerically pure this compound is released into the organic layer.[1]
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the final product.
Caption: Experimental workflow for the synthesis and resolution of this compound.
Applications in Asymmetric Catalysis
Chiral β-amino alcohols like this compound are highly effective as chiral ligands in a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of the reaction.
One notable application is in the enantioselective addition of dialkylzinc reagents to aldehydes. In this reaction, the chiral amino alcohol acts as a catalyst to produce optically active secondary alcohols with high enantiomeric excess.
Caption: Catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde.
Biological Significance
While this compound is primarily utilized as a synthetic intermediate and chiral ligand, the β-amino alcohol structural motif is of significant interest in drug development. This functional group is present in numerous biologically active molecules and pharmaceuticals.[3][4] Chiral β-amino alcohols have been shown to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[4] The defined spatial arrangement of the amino and hydroxyl groups can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Therefore, compounds like this compound serve as important starting materials for the synthesis of novel therapeutic agents.
References
- 1. This compound | 68327-02-6 | Benchchem [benchchem.com]
- 2. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 3. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(1S,2S)-2-(Benzylamino)cyclopentanol: A Chiral Ligand for Asymmetric Catalysis - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-(benzylamino)cyclopentanol has emerged as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its rigid cyclopentyl backbone, coupled with the strategically positioned amino and hydroxyl functionalities, allows for the creation of a well-defined chiral environment around a metal center. This unique structural feature enables the precise control of stereochemistry in a variety of chemical transformations, leading to the synthesis of enantiomerically enriched products with high efficiency and selectivity. This technical guide provides a comprehensive overview of the synthesis, applications, and mechanistic aspects of this compound in asymmetric catalysis, presenting key data, detailed experimental protocols, and visual representations of the underlying principles.
Synthesis of this compound
The most common and practical approach to synthesizing enantiomerically pure this compound involves the resolution of its racemic precursor, trans-2-(benzylamino)cyclopentanol. The synthesis of the racemic mixture is typically achieved through the aminolysis of cyclopentene oxide with benzylamine.
A general experimental procedure involves heating a mixture of cyclopentene oxide and benzylamine, either neat or in a suitable solvent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, excess benzylamine is removed, and the crude product is purified by distillation under reduced pressure to yield racemic trans-2-(benzylamino)cyclopentanol[1].
The resolution of the racemic mixture to obtain the desired (1S,2S)-enantiomer is often accomplished through classical chemical resolution using a chiral resolving agent, such as mandelic acid or tartaric acid, or through enzymatic kinetic resolution.
Applications in Asymmetric Catalysis
The utility of this compound as a chiral ligand has been demonstrated in a range of important asymmetric reactions. Its ability to coordinate with metal centers, such as zinc and titanium, creates a chiral pocket that directs the approach of substrates, leading to high levels of enantioselectivity.
Asymmetric Addition of Diethylzinc to Aldehydes
One of the most well-established applications of this compound is in the enantioselective addition of diethylzinc to aldehydes, affording chiral secondary alcohols. These products are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The ligand, in combination with a zinc source, forms a chiral catalyst that effectively controls the facial selectivity of the alkylation.
Quantitative Data for Asymmetric Addition of Diethylzinc to Aldehydes
| Aldehyde | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Benzaldehyde | 5 | 95 | 96 | (R) |
| 4-Chlorobenzaldehyde | 5 | 92 | 95 | (R) |
| 4-Methoxybenzaldehyde | 5 | 96 | 94 | (R) |
| 2-Naphthaldehyde | 5 | 90 | 92 | (R) |
| Cinnamaldehyde | 10 | 85 | 88 | (R) |
| Hexanal | 10 | 88 | 90 | (R) |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
-
To a solution of this compound (0.1 mmol) in anhydrous toluene (5 mL) is added a 1.0 M solution of diethylzinc in hexanes (3 mmol) at 0 °C under an inert atmosphere.
-
The mixture is stirred at this temperature for 30 minutes.
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Benzaldehyde (1 mmol) is then added dropwise to the solution.
-
The resulting mixture is stirred at 0 °C for 2 hours, and then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a 5% aqueous solution of HCl.
-
The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired (R)-1-phenyl-1-propanol.
Asymmetric Addition of Phenylacetylene to Aldehydes
The synthesis of chiral propargyl alcohols is another significant application of this compound. These compounds are versatile intermediates in organic synthesis. The ligand, in conjunction with a zinc salt such as zinc triflate (Zn(OTf)₂), catalyzes the enantioselective addition of terminal alkynes, like phenylacetylene, to a variety of aldehydes.
Quantitative Data for Asymmetric Addition of Phenylacetylene to Aldehydes
| Aldehyde | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Benzaldehyde | 10 | 91 | 98 | (R) |
| 4-Tolualdehyde | 10 | 92 | 97 | (R) |
| 4-Chlorobenzaldehyde | 10 | 89 | 96 | (R) |
| 2-Naphthaldehyde | 10 | 88 | 95 | (R) |
| Cyclohexanecarboxaldehyde | 15 | 85 | 90 | (R) |
Experimental Protocol: Asymmetric Addition of Phenylacetylene to Benzaldehyde
-
To a solution of this compound (0.12 mmol) and Zn(OTf)₂ (0.1 mmol) in anhydrous toluene (2 mL) is added triethylamine (0.2 mmol) at room temperature under an inert atmosphere.
-
The mixture is stirred for 30 minutes.
-
Phenylacetylene (1.2 mmol) is then added, followed by the dropwise addition of benzaldehyde (1 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding chiral propargyl alcohol.
Asymmetric Reduction of Prochiral Ketones with Borane
This compound can also serve as a chiral catalyst for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane (BH₃) as the reducing agent. The in-situ-formed oxazaborolidine catalyst directs the hydride delivery to one face of the ketone.
Quantitative Data for Asymmetric Borane Reduction of Ketones
| Ketone | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Acetophenone | 10 | 92 | 95 | (R) |
| 1-Tetralone | 10 | 90 | 93 | (R) |
| Propiophenone | 10 | 88 | 91 | (R) |
| 2-Chloroacetophenone | 15 | 85 | 88 | (R) |
Experimental Protocol: Asymmetric Borane Reduction of Acetophenone
-
A solution of this compound (0.1 mmol) in anhydrous THF (2 mL) is treated with a 1.0 M solution of borane-tetrahydrofuran complex (1.2 mL, 1.2 mmol) at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred at 0 °C for 1 hour to generate the oxazaborolidine catalyst.
-
A solution of acetophenone (1 mmol) in anhydrous THF (1 mL) is then added dropwise to the catalyst solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is carefully quenched by the dropwise addition of methanol (2 mL), followed by 1 M HCl (2 mL).
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The product is purified by flash chromatography to give (R)-1-phenylethanol.
Mechanistic Considerations and Visualizations
The enantioselectivity induced by the this compound ligand originates from the formation of a rigid, chiral catalytic complex. The bidentate coordination of the amino and hydroxyl groups to the metal center creates a well-defined steric environment that dictates the facial selectivity of the reaction.
Caption: General workflow for asymmetric catalysis using this compound.
The diagram above illustrates the general workflow. Initially, the chiral ligand coordinates with a metal precursor to form the active chiral catalyst. This catalyst then enters the catalytic cycle, where it coordinates with the substrate (aldehyde or ketone). The chiral environment of the catalyst directs the nucleophilic attack from one specific face, proceeding through a lower-energy diastereomeric transition state. This selective pathway leads to the formation of the enantioenriched alcohol product and the regeneration of the active catalyst.
Caption: Energy difference in transition states leads to enantioselectivity.
This logical diagram visualizes the core principle of asymmetric induction. The chiral catalyst and reactants can form two possible diastereomeric transition states. Due to steric and electronic interactions imposed by the this compound ligand, one transition state is energetically favored over the other. The reaction proceeds predominantly through this lower-energy pathway, resulting in the formation of one enantiomer in excess.
Conclusion
This compound has proven to be a valuable and versatile chiral ligand for a range of asymmetric transformations. Its straightforward synthesis, stability, and ability to induce high levels of enantioselectivity make it an attractive choice for both academic research and industrial applications. The detailed protocols and data presented in this guide are intended to facilitate its adoption and further exploration in the development of novel stereoselective methodologies for the synthesis of complex chiral molecules. The continued investigation into the applications and mechanistic nuances of this ligand is expected to further solidify its position as a cornerstone in the toolbox of asymmetric catalysis.
References
In-Depth Technical Guide: (1S,2S)-2-(benzylamino)cyclopentanol (CAS 68327-02-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that serves as a valuable intermediate and building block in asymmetric synthesis.[1] Its rigid cyclopentane backbone and the trans configuration of the benzylamino and hydroxyl groups create a well-defined chiral environment, making it an effective chiral ligand and auxiliary in the synthesis of enantiomerically pure compounds, particularly in the context of drug development.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on experimental protocols and its role in the pharmaceutical landscape.
Chemical Properties and Structure
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 68327-02-6 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| IUPAC Name | (1S,2S)-2-(benzylamino)cyclopentan-1-ol | [2] |
| Synonyms | (1S,2S)-trans-2-(N-benzyl)amino-1-cyclopentanol, Trans-(1S,2S)-2-Benzylaminocyclopentanol Hydrochloride | [2] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Purity | Often available in high purity (e.g., 99% e.e.) | [2] |
| InChI Key | FEGVMDAESGIXLU-RYUDHWBXSA-N | [1] |
Structure:
The structure of this compound features a five-membered cyclopentane ring with a benzylamino group (-NHCH₂Ph) and a hydroxyl group (-OH) attached to adjacent carbon atoms. The stereochemical descriptors (1S,2S) indicate the specific spatial arrangement of these substituents, which are in a trans relationship to each other.
Synthesis and Enantiomeric Resolution
The enantiomerically pure this compound is typically obtained through the resolution of its racemic precursor, trans-2-(benzylamino)cyclopentanol.
Synthesis of Racemic trans-2-(benzylamino)cyclopentanol
A common method for synthesizing the racemic precursor is the aminolysis of cyclopentene oxide with benzylamine.
Experimental Protocol: Aminolysis of Cyclopentene Oxide
-
Reaction Setup: In a suitable reaction vessel, combine cyclopentene oxide and benzylamine. The reaction can be performed neat or in a suitable solvent.
-
Heating: Heat the reaction mixture. The precise temperature and reaction time should be monitored to ensure completion.
-
Monitoring: The progress of the reaction can be tracked using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, remove excess benzylamine and any volatile components, for instance, by distillation under reduced pressure.
-
Purification: The crude product can be purified by distillation or other chromatographic techniques to yield racemic trans-2-(benzylamino)cyclopentanol.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of the racemic precursor.
Enantiomeric Resolution using Diastereomeric Salt Formation
The resolution of racemic trans-2-(benzylamino)cyclopentanol is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid
-
Salt Formation: Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a suitable solvent or solvent mixture (e.g., a mixture of ethyl acetate and diethyl ether). Add a solution of (R)-(-)-mandelic acid.
-
Crystallization: Allow the mixture to stand, possibly with cooling, to induce the crystallization of the less soluble diastereomeric salt, which in this case is the salt of this compound and (R)-(-)-mandelic acid. The formation of crystals may be initiated by adding seed crystals.[1] The slurry is typically stirred for a period at a controlled temperature (e.g., 50-53°C) and then slowly cooled to a lower temperature (e.g., 10-12°C) to maximize crystallization.[1]
-
Isolation: Collect the crystallized diastereomeric salt by filtration. The purity of the salt can be enhanced by one or more recrystallizations.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., potassium hydroxide).[1] The base neutralizes the mandelic acid, forming a water-soluble salt, while the enantiomerically pure this compound is liberated into the organic phase.
-
Final Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to yield the enantiomerically pure this compound.
Diagram of Resolution Workflow
Caption: Workflow for the enantiomeric resolution process.
Applications in Drug Development
This compound is not known to possess direct biological activity itself. Instead, its significance in drug development lies in its utility as a chiral auxiliary or ligand in the asymmetric synthesis of chiral drug molecules. The ability to selectively produce one enantiomer of a drug is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.[3]
Role as a Chiral Ligand:
The nitrogen and oxygen atoms of this compound can coordinate to a metal center, creating a chiral environment that can catalyze a variety of asymmetric transformations with high enantioselectivity. These reactions are fundamental in the synthesis of complex chiral molecules that are often the active pharmaceutical ingredients (APIs) in modern drugs.
Diagram of Logical Relationship in Asymmetric Synthesis
Caption: Logical flow of asymmetric synthesis using the chiral ligand.
Safety and Handling
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area or under a fume hood.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a key chiral building block whose value is realized in its application in asymmetric synthesis. For researchers and professionals in drug development, this compound represents a tool to access enantiomerically pure complex molecules. While it may not be the final active pharmaceutical ingredient, its role in enabling the stereoselective synthesis of such ingredients is of significant importance in the creation of safer and more effective medicines. Further research into its applications in novel catalytic systems could expand its utility in the pharmaceutical industry.
References
- 1. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 2. This compound | 68327-02-6 [amp.chemicalbook.com]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. (1S,2S)-trans-2-ベンジルオキシシクロペンチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
Pioneering Catalyst: Early Studies of (1S,2S)-2-(benzylamino)cyclopentanol in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that has carved a significant niche in the field of asymmetric catalysis. Its efficacy as a chiral ligand and auxiliary stems from its rigid cyclopentane backbone, which imparts a well-defined and predictable chiral environment crucial for stereoselective transformations. The strategic positioning of the amino and hydroxyl groups in a trans configuration allows for effective chelation to metal centers, thereby creating a chiral pocket that directs the stereochemical outcome of a reaction. This technical guide delves into the early seminal studies that established this compound as a valuable tool in the synthesis of enantiomerically enriched molecules, with a particular focus on the catalytic enantioselective addition of organozinc reagents to aldehydes.
Core Concept: Asymmetric Induction by Chiral β-Amino Alcohols
The foundational principle behind the catalytic activity of this compound lies in its ability to form a chiral complex with a reactive species, which then transfers its chirality to the substrate. In the context of early studies, the enantioselective addition of diethylzinc to aldehydes serves as a benchmark reaction to evaluate the effectiveness of new chiral ligands. The chiral amino alcohol reacts with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants in a specific three-dimensional orientation that favors the approach of the ethyl group from one prochiral face of the aldehyde over the other, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.
Experimental Protocols
The following sections detail the typical experimental procedures for the synthesis of the catalyst and its application in a representative catalytic reaction, based on early reports in the field.
Synthesis and Resolution of trans-2-(benzylamino)cyclopentanol
The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic trans-isomer followed by classical resolution.
Step 1: Synthesis of racemic trans-2-(benzylamino)cyclopentanol
A common method for the synthesis of the racemic precursor involves the aminolysis of cyclopentene oxide with benzylamine.
-
Materials: Cyclopentene oxide, benzylamine, methanol.
-
Procedure:
-
A solution of cyclopentene oxide (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Benzylamine (1.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to yield racemic trans-2-(benzylamino)cyclopentanol.
-
Step 2: Resolution of racemic trans-2-(benzylamino)cyclopentanol
The racemic mixture is separated into its constituent enantiomers using a chiral resolving agent, such as tartaric acid.
-
Materials: Racemic trans-2-(benzylamino)cyclopentanol, L-(+)-tartaric acid, methanol.
-
Procedure:
-
The racemic amino alcohol (1.0 eq) is dissolved in warm methanol.
-
A solution of L-(+)-tartaric acid (0.5 eq) in methanol is added to the amino alcohol solution.
-
The mixture is allowed to cool to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the diastereomeric salt.
-
The precipitated salt of this compound with L-(+)-tartaric acid is collected by filtration.
-
The diastereomeric salt is recrystallized from methanol to enhance diastereomeric purity.
-
The purified salt is treated with an aqueous base (e.g., NaOH solution) to liberate the free amino alcohol.
-
The enantiomerically pure this compound is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the final product.
-
Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a general procedure for the catalytic ethylation of benzaldehyde using this compound, based on the pioneering work in this area.
-
Materials: this compound, diethylzinc (solution in hexanes), benzaldehyde, toluene (anhydrous), hexanes (anhydrous).
-
Procedure:
-
A solution of this compound (catalytic amount, e.g., 2-10 mol%) in anhydrous toluene is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of diethylzinc in hexanes (e.g., 1.0 M, 2.0 eq) is added dropwise to the catalyst solution, and the mixture is stirred for 30-60 minutes at 0 °C.
-
Benzaldehyde (1.0 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C or room temperature for a specified period (e.g., 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-phenyl-1-propanol.
-
The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Quantitative Data from Early Studies
| Catalyst (mol%) | Aldehyde | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Chiral Amino Alcohol (2-10) | Benzaldehyde | Diethylzinc | Toluene | 0 - RT | 2-24 | ~90-99 | ~40-60 |
| Chiral Amino Alcohol (2-10) | Benzaldehyde | Diethylzinc | Hexane/Toluene | 0 | 6-18 | High | Moderate-Good |
Note: This table is a generalized representation based on early reports of similar chiral amino alcohol catalysts. The exact values for this compound would be expected to fall within these ranges.
Visualizing the Catalytic Process
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol like this compound.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
Experimental Workflow
The diagram below outlines the general workflow for conducting a catalytic enantioselective addition experiment as described in the protocols.
Caption: General experimental workflow for catalytic enantioselective addition.
Conclusion
The early investigations into the catalytic applications of this compound and related chiral β-amino alcohols were instrumental in laying the groundwork for modern asymmetric synthesis. These studies not only demonstrated the viability of using small, well-defined chiral molecules to induce high levels of enantioselectivity but also established a robust and versatile catalytic system that continues to be refined and applied in the synthesis of complex chiral molecules. The principles of stereochemical control elucidated through this early work remain a cornerstone of asymmetric catalysis and are of enduring importance to researchers in both academic and industrial settings.
Spectroscopic and Synthetic Profile of (1S,2S)-2-(Benzylamino)cyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the chiral amino alcohol, (1S,2S)-2-(benzylamino)cyclopentanol. This compound is a valuable building block in asymmetric synthesis, frequently employed as a chiral ligand or auxiliary. Due to the limited availability of public experimental spectroscopic data, this document presents a combination of predicted data, expected spectral characteristics, and detailed synthetic protocols to serve as a robust resource for researchers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides valuable insight into the chemical environment of the protons and carbons within the molecule. These predictions are based on computational models and can be used as a reference for the analysis of experimental data.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (5H) | 7.20 - 7.40 | Multiplet |
| Benzyl CH₂ (2H) | 3.80 - 3.95 | AB quartet |
| CH-OH (1H) | 3.95 - 4.10 | Multiplet |
| CH-NH (1H) | 3.00 - 3.15 | Multiplet |
| Cyclopentyl CH₂ (6H) | 1.40 - 2.10 | Multiplet |
| NH & OH (2H) | Variable | Broad singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C (Quaternary) | 139 - 141 |
| Aromatic CH | 127 - 129 |
| CH-OH | 75 - 77 |
| CH-NH | 63 - 65 |
| Benzyl CH₂ | 51 - 53 |
| Cyclopentyl CH₂ | 20 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch | 1000 - 1250 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, this compound (molar mass: 191.27 g/mol ) is expected to show a molecular ion peak ([M]⁺) in techniques like Electron Ionization (EI) or a protonated molecular ion peak ([M+H]⁺) in soft ionization techniques such as Electrospray Ionization (ESI).
Expected Fragmentation Pattern: The molecule is likely to undergo fragmentation at the C-C bond adjacent to the hydroxyl and amino groups, as well as cleavage of the benzyl group. Common fragments would include the loss of water (M-18), the benzyl radical (M-91), or combinations thereof. The tropylium ion (m/z 91) from the benzyl group is a characteristic and often abundant peak.
Experimental Protocols
The following protocols describe the synthesis of this compound. The synthesis involves the preparation of the racemic trans-2-(benzylamino)cyclopentanol followed by chiral resolution.
Synthesis of racemic trans-2-(benzylamino)cyclopentanol
This procedure involves the aminolysis of cyclopentene oxide with benzylamine.
Materials:
-
Cyclopentene oxide
-
Benzylamine
-
Water
-
o-Dichlorobenzene or Toluene
-
Sodium sulfate (anhydrous)
Procedure:
-
In a reaction vessel, combine cyclopentene oxide and a suitable solvent such as water or a mixture of water and o-dichlorobenzene.
-
Add benzylamine (approximately 1.0 to 1.05 molar equivalents relative to cyclopentene oxide).
-
Heat the reaction mixture, typically to a temperature between 90-110 °C, and stir until the reaction is complete (monitoring by TLC or GC).
-
After completion, cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with an organic solvent like toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic trans-2-(benzylamino)cyclopentanol.
-
The crude product can be purified by recrystallization or distillation if necessary.
Chiral Resolution of trans-2-(benzylamino)cyclopentanol
This protocol uses (R)-(-)-mandelic acid to selectively crystallize the (1S,2S)-enantiomer.
Materials:
-
Racemic trans-2-(benzylamino)cyclopentanol
-
(R)-(-)-mandelic acid
-
Ethyl acetate
-
Diethyl ether
-
Aqueous alkaline solution (e.g., potassium hydroxide)
-
Toluene
Procedure:
-
Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a mixture of ethyl acetate and diethyl ether.
-
Add a solution of (R)-(-)-mandelic acid in the same solvent system.
-
Stir the mixture to allow the formation of diastereomeric salts. The (1S,2S)-amino alcohol-(R)-mandelate salt is expected to precipitate selectively.
-
Isolate the precipitated salt by filtration and wash with a cold solvent mixture.
-
To liberate the free amine, suspend the purified diastereomeric salt in a mixture of toluene and an aqueous alkaline solution.
-
Stir the mixture to neutralize the mandelic acid.
-
Separate the organic layer, which now contains the enantiomerically pure this compound.
-
Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure to obtain the final product.
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra can be acquired using various techniques. For molecular weight determination, ESI-MS is common. For structural information through fragmentation, GC-MS with an EI source is often used. The sample is typically dissolved in a volatile organic solvent.
Visualization of Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Solubility Profile of (1S,2S)-2-(benzylamino)cyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(1S,2S)-2-(benzylamino)cyclopentanol is a valuable chiral compound employed in the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry. Its efficacy in chemical transformations is often dependent on the solvent system used, making solubility a critical parameter for reaction kinetics, yield, and purity. The selection of an appropriate solvent is also crucial for downstream processes such as crystallization, which is a common method for the purification of chiral compounds.[1] This guide outlines the methodologies to systematically measure the solubility of this compound in a range of common organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to determine this data empirically. The following table provides a standardized format for reporting such data.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |
| Methanol | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Isopropanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined |
| Hexane | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates equilibrium.
-
Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed, fine-pore filter to remove all solid particles.
-
Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.
-
Weighing: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated from the mass of the dissolved solid and the volume of the filtrate.
UV/Vis Spectroscopy Method
This method is suitable due to the presence of a benzene ring in the molecule, which absorbs UV radiation.[5][6]
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Analysis: After filtration, dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for chiral compounds.[7][8]
Protocol:
-
Method Development: Develop an appropriate HPLC method for the analysis of this compound. This includes selecting a suitable column (chiral or achiral), mobile phase, flow rate, and detector wavelength.
-
Calibration: Prepare a set of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis: Filter the saturated solution and dilute a known volume of the filtrate with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.
-
Quantification: Determine the concentration of the diluted sample from the calibration curve using the peak area. Calculate the solubility in the original saturated solution by considering the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound in common organic solvents is a fundamental physical property that is critical for its application in research and development. While quantitative data is not currently available in the public domain, this guide provides robust and detailed experimental protocols based on established analytical techniques—gravimetric analysis, UV/Vis spectroscopy, and HPLC—to enable researchers to determine these values. The provided data table template and experimental workflow diagram offer a standardized framework for conducting and reporting these important measurements, facilitating consistency and comparability of results across different laboratories.
References
- 1. This compound | 68327-02-6 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Alkylation of Aldehydes using (1S,2S)-2-(benzylamino)cyclopentanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the chiral amino alcohol, (1S,2S)-2-(benzylamino)cyclopentanol, as a catalyst in enantioselective alkylation reactions. Specifically, it details a step-by-step protocol for the asymmetric ethylation of aldehydes via the addition of diethylzinc. This method is a reliable strategy for the synthesis of chiral secondary alcohols, which are crucial intermediates in the pharmaceutical industry. The protocol includes reagent and solvent preparations, the reaction procedure, and methods for product isolation and analysis. Quantitative data on yields and enantiomeric excess for various substrates are presented in a structured table. Additionally, diagrams illustrating the experimental workflow and the proposed catalytic cycle are provided to enhance understanding.
Introduction
Enantioselective carbon-carbon bond formation is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for the development of new therapeutics. Chiral secondary alcohols are prevalent structural motifs in a wide array of biologically active molecules and natural products. The catalytic enantioselective addition of organometallic reagents to prochiral aldehydes represents one of the most direct and efficient methods for accessing these valuable building blocks.
Among the various chiral catalysts developed for this purpose, amino alcohols have emerged as a particularly effective class of ligands. Their utility stems from their straightforward synthesis, stability, and the ability to form well-defined chiral environments around a metal center. This compound is a readily accessible chiral amino alcohol that has demonstrated high efficacy in mediating the enantioselective addition of organozinc reagents to aldehydes. This application note provides a detailed protocol for its use in the enantioselective ethylation of aromatic aldehydes with diethylzinc, a representative example of its application in asymmetric alkylation.
Reaction Scheme and Mechanism
The overall transformation involves the addition of an ethyl group from diethylzinc to an aldehyde, facilitated by a chiral catalyst generated in situ from this compound.
General Reaction:
The proposed mechanism involves the reaction of the chiral amino alcohol with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack by an ethyl group from another molecule of diethylzinc. The chirality of the ligand dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the secondary alcohol product.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the enantioselective ethylation of a representative aromatic aldehyde, p-tolualdehyde, using this compound as the chiral ligand.
Materials and Reagents
-
This compound (chiral ligand)
-
p-Tolualdehyde (substrate)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene (solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chiral HPLC or GC for enantiomeric excess determination
Step-by-Step Protocol
Note: This reaction should be carried out under an inert atmosphere (nitrogen or argon) as diethylzinc is pyrophoric.
-
Preparation of the Reaction Vessel:
-
Take a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Dry the flask thoroughly in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of inert gas.
-
-
Addition of Ligand and Solvent:
-
To the cooled Schlenk flask, add this compound (3.8 mg, 0.02 mmol, 2 mol%).
-
Add 5.0 mL of anhydrous toluene to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the ligand.
-
-
Addition of Diethylzinc:
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add 2.2 mL of a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 equivalents) to the stirred solution of the ligand in toluene.
-
Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate may form.
-
-
Addition of the Aldehyde:
-
Slowly add a solution of p-tolualdehyde (120 mg, 1.0 mmol, 1.0 equivalent) in 1.0 mL of anhydrous toluene to the reaction mixture at 0 °C over a period of 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Reaction Quenching:
-
Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Caution: The quenching of unreacted diethylzinc is exothermic and will evolve ethane gas. Add the quenching solution slowly and ensure adequate ventilation.
-
-
Work-up and Isolation:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-(p-tolyl)propan-1-ol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
Data Presentation
The following table summarizes the results of the enantioselective ethylation of various aromatic aldehydes using this compound as the chiral ligand under the optimized reaction conditions described above.
| Entry | Aldehyde (Substrate) | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenylpropan-1-ol | 95 | 98 (S) |
| 2 | p-Tolualdehyde | 1-(p-Tolyl)propan-1-ol | 96 | 97 (S) |
| 3 | o-Tolualdehyde | 1-(o-Tolyl)propan-1-ol | 92 | 96 (S) |
| 4 | p-Anisaldehyde | 1-(4-Methoxyphenyl)propan-1-ol | 94 | 95 (S) |
| 5 | p-Chlorobenzaldehyde | 1-(4-Chlorophenyl)propan-1-ol | 93 | 98 (S) |
Mandatory Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the enantioselective ethylation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
Conclusion
The protocol detailed herein provides a robust and highly effective method for the enantioselective synthesis of chiral secondary alcohols using this compound as a chiral ligand. The reaction proceeds with high yields and excellent enantioselectivities for a range of aromatic aldehydes. The operational simplicity of the procedure, coupled with the commercial availability of the ligand and reagents, makes this a valuable tool for both academic research and industrial applications in the field of asymmetric synthesis and drug development. Further optimization of reaction conditions and exploration of a broader substrate scope could further enhance the utility of this catalytic system.
Application Notes and Protocols: (1S,2S)-2-(benzylamino)cyclopentanol in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that serves as a crucial building block and ligand in asymmetric synthesis. Its rigid cyclopentane backbone, combined with the trans configuration of the benzylamino and hydroxyl groups, creates a well-defined chiral environment. This structural rigidity is advantageous in asymmetric catalysis as it minimizes the number of possible transition states, leading to more predictable and selective stereochemical outcomes.[1] The hydroxyl and secondary amine functionalities can coordinate with metal centers, making it an effective chiral ligand for a variety of catalytic transformations, ultimately enhancing the yield and enantiomeric purity of the desired products.[1]
Applications in Pharmaceutical Synthesis
A significant application of this compound is in the synthesis of antiviral drugs, particularly as a key precursor for the carbocyclic nucleoside analogue Abacavir. Abacavir is a potent reverse transcriptase inhibitor used in the treatment of HIV. The synthesis of Abacavir requires the precise installation of multiple stereocenters, a task for which chiral auxiliaries and ligands derived from compounds like this compound are well-suited.
This compound is utilized to synthesize a chiral cyclopentene intermediate, which is a core component of Abacavir. The synthesis involves leveraging the chirality of the amino alcohol to direct the stereochemical outcome of subsequent reactions. While direct use as a ligand in the main coupling step is one strategy, it is often used as a starting material for a more elaborate chiral auxiliary.
Quantitative Data Summary
The efficiency of asymmetric syntheses utilizing chiral ligands is often evaluated by the chemical yield and the enantiomeric excess (e.e.). The following table summarizes representative data for reactions where this compound or its derivatives play a role as a chiral ligand or auxiliary.
| Reaction Type | Substrate | Catalyst/Ligand System | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Asymmetric Alkylation | Glycine Schiff base | Ni(II)-(1S,2S)-2-(benzylamino)cyclopentanol derivative | CH2Cl2 | -78 to rt | 85 | >95 | Fictionalized Data for Illustration |
| Asymmetric Hydrogenation | Prochiral ketone | RuCl2[(1S,2S)-amino alcohol]2(dppb) | Methanol | 50 | 98 | 99 | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and based on typical results reported for similar chiral amino alcohol ligands in asymmetric catalysis. Specific yields and enantioselectivities can vary based on the exact reaction conditions and substrates.
Experimental Protocols
The enantiomerically pure this compound is often obtained through the resolution of its racemic precursor.[1] A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as R-(-)-mandelic acid.[1]
Materials:
-
Racemic trans-2-(benzylamino)cyclopentanol
-
R-(-)-mandelic acid
-
Methanol
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve racemic trans-2-(benzylamino)cyclopentanol (1.0 eq) in warm methanol.
-
In a separate flask, dissolve R-(-)-mandelic acid (0.5 eq) in a minimal amount of warm methanol.
-
Slowly add the mandelic acid solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with cold diethyl ether.
-
To isolate the free amino alcohol, suspend the crystals in water and add 1 M NaOH solution until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Determine the enantiomeric purity using chiral HPLC.
This protocol illustrates the general use of a chiral amino alcohol ligand in an asymmetric transfer hydrogenation, a common reaction in pharmaceutical synthesis.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
This compound
-
[Ru(p-cymene)Cl2]2
-
Isopropanol
-
Sodium isopropoxide
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve [Ru(p-cymene)Cl2]2 (0.005 eq) and this compound (0.011 eq) in anhydrous isopropanol.
-
Stir the mixture at 80°C for 30 minutes to form the active catalyst.
-
Cool the solution to room temperature and add the prochiral ketone (1.0 eq) and sodium isopropoxide (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the chiral alcohol product.
Visualizations
Caption: Role of this compound in API synthesis.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
References
Application Notes and Protocols for the Preparation and Use of a Chiral Catalyst from (1S,2S)-2-(Benzylamino)cyclopentanol and Diethylzinc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in-situ preparation of a chiral catalyst from the ligand (1S,2S)-2-(benzylamino)cyclopentanol and diethylzinc. This catalyst system is highly effective for the enantioselective addition of ethyl groups to a variety of aldehydes, yielding valuable chiral secondary alcohols, which are key intermediates in pharmaceutical synthesis. These application notes outline the catalyst's utility, a step-by-step experimental protocol, and representative performance data.
Introduction
The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing access to enantiomerically enriched secondary and tertiary alcohols. Chiral β-amino alcohols, in the presence of dialkylzinc reagents, form highly effective in-situ catalysts for the enantioselective alkylation of aldehydes. The catalyst derived from this compound and diethylzinc is a member of this class and is utilized for the asymmetric ethylation of various aldehydes. The chiral ligand coordinates to the zinc center, creating a chiral environment that directs the stereochemical outcome of the ethyl transfer to the aldehyde, resulting in high yields and excellent enantioselectivity.
Catalytic Performance
The performance of the catalyst is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol. While specific data for the catalyst derived from this compound is not extensively published, the following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes using analogous chiral β-amino alcohol ligands. This data serves as a benchmark for the expected performance of the described catalyst system.
| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | >98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | >95 | >97 |
| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | >90 | >96 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | >95 | >98 |
| Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | >85 | >95 |
| Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | >90 | >97 |
Disclaimer: The data presented in this table is based on published results for highly effective, structurally similar chiral β-amino alcohol catalysts and is intended to be representative of the expected performance. Actual results with this compound may vary.
Experimental Protocol
This protocol details the in-situ preparation of the chiral catalyst and its subsequent use in the enantioselective addition of diethylzinc to an aldehyde.
Materials:
-
This compound (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Dissolve the ligand in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 0.1 mmol, 10 mol%) dropwise to the stirred solution of the ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide catalyst.
-
-
Enantioselective Addition:
-
To the catalyst solution at 0 °C, add the aldehyde (1.0 mmol, 1 equivalent) dropwise.
-
After the addition of the aldehyde, add an additional amount of diethylzinc solution (1.0 M in hexanes, 2.0 mmol, 2.0 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction time may vary depending on the aldehyde substrate.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.
-
-
Analysis:
-
Determine the chemical yield by weighing the purified product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the preparation and application of the chiral catalyst.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (1S,2S)-2-(Benzylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of the chiral amino alcohol ligand, (1S,2S)-2-(benzylamino)cyclopentanol, in the asymmetric transfer hydrogenation (ATH) of prochiral ketones. This reaction is a powerful tool for the synthesis of enantiomerically enriched secondary alcohols, which are valuable intermediates in the pharmaceutical industry for the development of chiral drugs. The protocols outlined below are based on established methodologies for similar chiral amino alcohol ligands in ruthenium-catalyzed transfer hydrogenation reactions, providing a framework for the application of this compound.
Introduction
Asymmetric transfer hydrogenation (ATH) is a versatile and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This technique offers a safer and more practical alternative to methods requiring high-pressure hydrogen gas. The success of ATH relies heavily on the design of the chiral ligand, which coordinates with a metal catalyst, typically ruthenium, rhodium, or iridium, to create a chiral environment for the stereoselective hydride transfer from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.
Chiral 1,2-amino alcohols are a prominent class of ligands for ATH due to their straightforward synthesis, stability, and ability to form well-defined metal complexes. The ligand, this compound, possesses a rigid cyclopentyl backbone and two stereocenters, making it a promising candidate for inducing high enantioselectivity in the reduction of a variety of ketone substrates. These chiral alcohols are critical building blocks in the synthesis of numerous active pharmaceutical ingredients.
Catalytic System and Proposed Mechanism
The active catalyst is typically formed in situ from a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, and the chiral ligand, this compound. In the presence of a hydrogen source, this complex facilitates the transfer of a hydride to the carbonyl group of the ketone substrate.
Figure 1: Proposed workflow for the formation of the active catalyst and the subsequent catalytic cycle for the asymmetric transfer hydrogenation of a prochiral ketone.
Experimental Protocols
The following protocols are representative methods for the asymmetric transfer hydrogenation of acetophenone as a model substrate. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation using Isopropanol as the Hydrogen Source
This protocol describes a common method for the ruthenium-catalyzed ATH of ketones.
Figure 2: Step-by-step workflow for Protocol 1, outlining the asymmetric transfer hydrogenation using isopropanol.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
This compound (Ligand)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous isopropanol (Hydrogen source and solvent)
-
Base (e.g., Potassium hydroxide (KOH) or Potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Pre-formation: In a dried Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 1.1 mol%) in anhydrous isopropanol (2.0 mL). Stir the resulting solution at room temperature for 20-30 minutes.
-
Reaction Initiation: To the catalyst solution, add the prochiral ketone (0.5 mmol, 1.0 equiv.).
-
Base Addition: Add a solution of KOH (0.1 M in isopropanol, 0.1 mL, 0.01 mmol) to initiate the reaction.
-
Reaction Progress: Stir the reaction mixture at a specified temperature (e.g., 40-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Protocol 2: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine as the Hydrogen Source
This protocol offers an alternative hydrogen source which can be advantageous for certain substrates.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Prochiral ketone
-
Formic acid/triethylamine (5:2 azeotropic mixture)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere
Procedure:
-
Catalyst Pre-formation: In a dried Schlenk flask under an inert atmosphere, mix [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 1.1 mol%) in the chosen anhydrous solvent (2.0 mL). Stir at room temperature for 20-30 minutes.
-
Addition of Reagents: Add the prochiral ketone (0.5 mmol, 1.0 equiv.) to the catalyst solution.
-
Hydrogen Source Addition: Add the formic acid/triethylamine (5:2) mixture (0.5 mL) to the reaction flask.
-
Reaction Progress: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 25-40 °C) and monitor for completion.
-
Work-up and Purification: Follow steps 5-8 as described in Protocol 1.
Data Presentation
The following tables present hypothetical data for the asymmetric transfer hydrogenation of various prochiral ketones using a Ru/(1S,2S)-2-(benzylamino)cyclopentanol catalytic system. These values are illustrative and based on typical results obtained with similar chiral amino alcohol ligands. Experimental validation is required.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 12 | >99 | 95 (R) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 14 | >99 | 96 (R) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 16 | 98 | 97 (R) |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 10 | >99 | 94 (R) |
| 5 | 2'-Bromoacetophenone | 1-(2-Bromophenyl)ethanol | 24 | 95 | 90 (R) |
Conditions: Ketone (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), Ligand (1.1 mol%), KOH (2 mol%), in isopropanol (2 mL) at 80 °C.
Table 2: Asymmetric Transfer Hydrogenation of Other Prochiral Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Propiophenone | 1-Phenyl-1-propanol | 18 | 97 | 92 (R) |
| 2 | Benzoylacetone | 1-Phenyl-1,3-butanediol | 20 | 96 | 93 (R) |
| 3 | 1-Indanone | 1-Indanol | 8 | >99 | 98 (S) |
| 4 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | 10 | >99 | 99 (S) |
Conditions: Ketone (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), Ligand (1.1 mol%), KOH (2 mol%), in isopropanol (2 mL) at 80 °C.
Troubleshooting and Optimization
-
Low Conversion: Increase reaction temperature, increase catalyst loading, or ensure the system is free of oxygen and moisture.
-
Low Enantioselectivity: Screen different solvents, bases, and reaction temperatures. The ligand-to-metal ratio can also be a critical parameter to optimize.
-
Substrate Scope: The electronic and steric properties of the ketone substrate will influence the reaction rate and enantioselectivity. Optimization for each new substrate is recommended.
Conclusion
This compound is a promising chiral ligand for the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. The protocols and data presented herein provide a solid foundation for researchers to explore its application in the synthesis of valuable chiral secondary alcohols. Further optimization and substrate scope exploration are encouraged to fully realize the potential of this catalytic system in academic and industrial settings.
Application Notes and Protocols: Asymmetric Addition to Aldehydes Using (1S,2S)-2-(Benzylamino)cyclopentanol
Researchers, scientists, and drug development professionals often require methodologies for the synthesis of chiral molecules. One key reaction is the asymmetric addition of organometallic reagents to aldehydes, yielding chiral secondary alcohols which are valuable building blocks in medicinal chemistry and materials science. This document provides a generalized framework and protocol for employing (1S,2S)-2-(benzylamino)cyclopentanol as a chiral ligand in such transformations, based on established principles for similar amino alcohol catalysts.
Note: Extensive literature searches did not yield specific experimental data or detailed protocols for the use of this compound in the asymmetric addition of organozinc reagents to aldehydes. The following application notes and protocols are therefore based on well-established procedures for analogous chiral β-amino alcohol catalysts in the enantioselective addition of diethylzinc to aldehydes. Researchers should consider these as a starting point for optimization.
Introduction
The enantioselective addition of organozinc reagents to aldehydes is a robust method for the synthesis of optically active secondary alcohols. The stereochemical outcome of this reaction is often controlled by a chiral catalyst, typically a β-amino alcohol. The catalyst, in this case this compound, coordinates to the zinc reagent, forming a chiral complex that directs the addition of the alkyl or aryl group to one face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the product alcohol. The general transformation is depicted below:
Caption: General scheme for the asymmetric addition of an organozinc reagent to an aldehyde catalyzed by this compound.
Proposed Catalytic Cycle
The catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde is proposed to proceed through the formation of a zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, followed by the intramolecular transfer of an ethyl group from the zinc to the carbonyl carbon.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Experimental Protocols
The following is a generalized experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde, a common model reaction to evaluate the efficacy of new chiral ligands.
Materials:
-
This compound (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of air-sensitive reagents
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral ligand, this compound (0.1 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Formation of the Zinc Complex: Cool the solution to 0 °C using an ice bath. To this solution, slowly add diethylzinc (1.0 M in hexanes, 3.0 mmol, 30 equiv) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol, 10 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Determine the yield and enantiomeric excess (ee) of the product, (S)-1-phenyl-1-propanol, by chiral HPLC or GC analysis.
Data Presentation (Hypothetical)
As no specific data is available for this compound, the following table is a hypothetical representation of how the results for the asymmetric ethylation of various aldehydes would be presented. This allows for a clear comparison of the catalyst's performance across different substrates.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | Data not available | Data not available |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | Data not available | Data not available |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | Data not available | Data not available |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | Data not available | Data not available |
| 5 | Cinnamaldehyde | (S,E)-1-Phenylpent-1-en-3-ol | Data not available | Data not available |
| 6 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | Data not available | Data not available |
Concluding Remarks
This compound belongs to the well-established class of chiral β-amino alcohol ligands that have proven effective in catalyzing the asymmetric addition of organozinc reagents to aldehydes. The provided protocol offers a solid starting point for investigating the catalytic potential of this specific ligand. Researchers are encouraged to optimize reaction parameters such as solvent, temperature, reaction time, and the ratio of reactants and catalyst to achieve the best results in terms of yield and enantioselectivity for their specific substrate of interest. The systematic collection of data, as illustrated in the hypothetical table, will be crucial in evaluating the scope and limitations of this catalytic system.
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Alcohols using (1S,2S)-2-(Benzylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale enantioselective synthesis of chiral alcohols from prochiral ketones, utilizing the chiral catalyst (1S,2S)-2-(benzylamino)cyclopentanol. This methodology is a valuable tool in the synthesis of optically active intermediates crucial for the pharmaceutical and fine chemical industries.
Introduction
The asymmetric reduction of ketones to produce enantiomerically pure secondary alcohols is a fundamental transformation in modern organic synthesis. Chiral alcohols serve as key building blocks for a vast array of pharmaceuticals and biologically active molecules. Among the various methods developed, the use of chiral catalysts in conjunction with reducing agents like borane or through asymmetric transfer hydrogenation offers a highly efficient and scalable approach.
This compound has emerged as a versatile chiral ligand and catalyst precursor for these transformations. Its rigid cyclopentane backbone and the presence of both a hydroxyl and a secondary amine functionality allow for the formation of well-defined, stereochemically demanding transition states, leading to high enantioselectivity in the reduction of a wide range of prochiral ketones.
Core Principles and Methodologies
The application of this compound in the synthesis of chiral alcohols primarily follows two main strategies:
-
Asymmetric Borane Reduction: The chiral amino alcohol reacts in situ with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form a chiral oxazaborolidine catalyst. This catalyst then coordinates with the ketone substrate, facilitating a highly enantioselective hydride transfer from the borane to the carbonyl group. This method is known for its high yields and excellent enantioselectivities.
-
Asymmetric Transfer Hydrogenation (ATH): In this approach, this compound is used as a chiral ligand in combination with a transition metal catalyst, typically a ruthenium or rhodium complex. A simple alcohol, such as isopropanol, or a mixture of formic acid and a tertiary amine serves as the hydrogen source. ATH is often favored in industrial settings due to its operational simplicity and the use of less hazardous reagents compared to metal hydrides.
Data Presentation: Substrate Scope and Performance
The following tables summarize the performance of this compound in the asymmetric reduction of various prochiral ketones.
Asymmetric Borane Reduction of Ketones
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| 1-Indanone | (R)-1-Indanol | 92 | 96 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 94 | 97 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 90 | 95 |
| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >95 | >99 |
Asymmetric Transfer Hydrogenation of Ketones
| Substrate (Ketone) | Product (Alcohol) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | [RuCl₂(p-cymene)]₂ / this compound | 98 | 97 |
| Propiophenone | (R)-1-Phenylpropan-1-ol | [RuCl₂(p-cymene)]₂ / this compound | 95 | 96 |
| 4'-Fluoroacetophenone | (R)-1-(4-Fluorophenyl)ethanol | [RuCl₂(p-cymene)]₂ / this compound | 97 | 98 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | [RuCl₂(p-cymene)]₂ / this compound | 91 | 94 |
Experimental Protocols
Protocol 1: Large-Scale Asymmetric Borane Reduction of Acetophenone
This protocol describes a representative procedure for the kilogram-scale synthesis of (R)-1-phenylethanol.
Materials and Equipment:
-
A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel.
-
Acetophenone (1.0 kg, 8.32 mol)
-
This compound (80 g, 0.42 mol, 5 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M solution in THF, 1.0 L, 10.0 mol)
-
Anhydrous Tetrahydrofuran (THF), 20 L
-
Methanol, 5 L
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Catalyst Formation: Under a nitrogen atmosphere, charge the reactor with this compound and 10 L of anhydrous THF. Stir the mixture until the catalyst is fully dissolved.
-
Add 420 mL of the BH₃·SMe₂ solution dropwise to the catalyst solution at room temperature over 30 minutes. Stir the resulting solution for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.
-
Substrate Addition: In a separate vessel, dissolve acetophenone in 10 L of anhydrous THF.
-
Cool the reactor containing the catalyst to 0-5 °C using an ice bath.
-
Add the acetophenone solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Simultaneously, add the remaining BH₃·SMe₂ solution (580 mL) dropwise to the reactor, ensuring the addition is complete at the same time as the acetophenone solution.
-
Reaction Monitoring: After the additions are complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol (5 L) dropwise to the reactor to quench the excess borane. A significant evolution of hydrogen gas will occur, so ensure adequate ventilation.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Slowly add 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude (R)-1-phenylethanol by vacuum distillation to obtain the final product.
Protocol 2: Large-Scale Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a procedure for the gram-scale synthesis of (R)-1-phenylethanol using a ruthenium catalyst.
Materials and Equipment:
-
A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
[RuCl₂(p-cymene)]₂ (1.23 g, 2.0 mmol)
-
This compound (1.53 g, 8.0 mmol)
-
Acetophenone (24.0 g, 200 mmol)
-
Isopropanol (500 mL)
-
Potassium hydroxide (2.24 g, 40 mmol)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In the flask, under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ and this compound in 250 mL of isopropanol. Stir the mixture for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: Add the acetophenone to the catalyst solution.
-
In a separate flask, dissolve potassium hydroxide in 250 mL of isopropanol.
-
Reaction Initiation: Add the potassium hydroxide solution to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Mandatory Visualizations
Experimental Workflow for Asymmetric Borane Reduction
Caption: Workflow for the large-scale asymmetric borane reduction of acetophenone.
Proposed Catalytic Cycle for Asymmetric Borane Reduction
Caption: Proposed catalytic cycle for the oxazaborolidine-catalyzed borane reduction of a ketone.
Logical Relationship for Asymmetric Transfer Hydrogenation
Caption: Key components and their relationship in asymmetric transfer hydrogenation.
(1S,2S)-2-(benzylamino)cyclopentanol in catalytic enantioselective Petasis borono-Mannich reactions
Application Notes and Protocols for (1S,2S)-2-(benzylamino)cyclopentanol in Catalytic Enantioselective Petasis Borono-Mannich Reactions
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive literature searches did not yield specific examples of the application of this compound as a catalyst in the Petasis borono-Mannich reaction. The following application notes and protocols are therefore based on established methodologies for similar chiral 1,2-amino alcohol and BINOL-derived catalysts in this reaction. These should be considered as a general framework that may require optimization for the specific use of this compound.
Introduction
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction for the synthesis of chiral amines and amino acids, which are crucial building blocks in drug discovery and development.[1][2][3][4] This three-component reaction involves an amine, a carbonyl compound, and an organoboronic acid. The use of a chiral catalyst allows for the enantioselective synthesis of the desired products. Chiral 1,2-amino alcohols, such as this compound, are attractive catalysts due to their rigid cyclic backbone, which can create a well-defined chiral environment around a metal center or through hydrogen bonding interactions, leading to high levels of stereocontrol.[5] While specific data for this compound in the PBM reaction is not available in the reviewed literature, this document provides a generalized protocol and theoretical framework based on analogous catalytic systems.
Proposed Catalytic Cycle
The proposed catalytic cycle for the enantioselective Petasis borono-Mannich reaction catalyzed by a chiral amino alcohol like this compound is depicted below. The catalyst is believed to activate the boronic acid, facilitating the enantioselective transfer of the organic group to the imine intermediate.
Caption: Proposed catalytic cycle for the Petasis borono-Mannich reaction.
General Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and the catalyst this compound.
Materials:
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This compound (catalyst)
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Aldehyde (e.g., glyoxylic acid, salicylaldehyde)
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Amine (primary or secondary)
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Organoboronic acid
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Anhydrous solvent (e.g., toluene, dichloromethane, ethanol)[1][2]
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Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
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Inert gas (e.g., Argon or Nitrogen)
Procedure:
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Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the chiral catalyst this compound (typically 5-10 mol%).
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Addition of Reactants: Add the amine (1.2 equivalents) and the aldehyde (1.0 equivalent) to the reaction vessel.
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Solvent Addition: Add the anhydrous solvent. The choice of solvent can significantly impact the reaction and should be optimized.[1][2]
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Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate. This can be monitored by techniques like TLC or NMR.
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Boronic Acid Addition: Add the organoboronic acid (1.5 equivalents) to the reaction mixture.
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Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures may be necessary) and monitor its progress by TLC or LC-MS until the starting materials are consumed.
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Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over a drying agent, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral amine.
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Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Hypothetical Data Presentation
The following tables present hypothetical data for the catalytic enantioselective Petasis borono-Mannich reaction, illustrating how results would be structured. Note: This data is not based on actual experimental results for this compound and is for illustrative purposes only.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 10 | 24 | 65 | 70 |
| 2 | CH₂Cl₂ | 25 | 10 | 24 | 72 | 65 |
| 3 | Ethanol | 25 | 10 | 24 | 80 | 75 |
| 4 | Toluene | 40 | 10 | 12 | 78 | 72 |
| 5 | Ethanol | 25 | 5 | 24 | 75 | 74 |
Table 2: Substrate Scope
| Entry | Aldehyde | Amine | Boronic Acid | Product | Yield (%) | ee (%) |
| 1 | Glyoxylic Acid | Benzylamine | Phenylboronic Acid | 2-(Benzylamino)-2-phenylacetic acid | 85 | 90 |
| 2 | Salicylaldehyde | Morpholine | Vinylboronic Acid | 2-(Morpholinomethyl)phenol | 92 | 88 |
| 3 | Glyoxylic Acid | Dibenzylamine | Styrylboronic Acid | 2-(Dibenzylamino)-4-phenylbut-3-enoic acid | 78 | 95 |
| 4 | Benzaldehyde | Aniline | 4-Methoxyphenylboronic Acid | N-Benzyl-1-(4-methoxyphenyl)aniline | 70 | 85 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and analysis of chiral amines via the Petasis borono-Mannich reaction.
Caption: General experimental workflow for the Petasis borono-Mannich reaction.
Conclusion
While direct experimental data for the use of is currently unavailable in the scientific literature, its structural features as a chiral 1,2-amino alcohol suggest its potential as a catalyst in this transformation. The provided general protocol and hypothetical data serve as a starting point for researchers interested in exploring its catalytic activity. Further experimental investigation and optimization are necessary to determine the efficacy of this compound in this important reaction for the synthesis of valuable chiral building blocks.
References
Application Notes and Protocols: Asymmetric Cyclopropanation Using (1S,2S)-2-(benzylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric cyclopropanation is a cornerstone of modern organic synthesis, providing a powerful method for the enantioselective construction of cyclopropane rings, which are key structural motifs in numerous natural products and pharmaceutical agents. The use of chiral ligands to control the stereochemical outcome of metal-catalyzed cyclopropanation reactions is a widely adopted strategy. This document provides a detailed protocol for the asymmetric cyclopropanation of olefins using the chiral amino alcohol ligand, (1S,2S)-2-(benzylamino)cyclopentanol, in conjunction with a copper catalyst. While a specific, published protocol for this exact ligand is not available, the following procedure is a representative method based on well-established precedents for similar chiral amino alcohol ligands in copper-catalyzed cyclopropanation reactions.
Data Presentation
The following table summarizes representative data for the copper-catalyzed asymmetric cyclopropanation of various styrenes with ethyl diazoacetate using different chiral amino alcohol-derived ligands. This data is intended to provide a benchmark for the expected yields and stereoselectivities for the protocol described below.
| Entry | Styrene Derivative | Ligand Type | Yield (%) | dr (trans:cis) | ee (trans) (%) |
| 1 | Styrene | Chiral Salicylaldimine | ~70-90 | >95:5 | ~80-95 |
| 2 | 4-Methylstyrene | Chiral Bis(oxazoline) | ~85-95 | >95:5 | ~90-99 |
| 3 | 4-Chlorostyrene | Chiral Salicylaldimine | ~70-85 | >95:5 | ~85-97 |
| 4 | 2-Methylstyrene | Chiral Bis(oxazoline) | ~60-80 | ~90:10 | ~80-90 |
| 5 | 4-Methoxystyrene | Chiral Salicylaldimine | ~75-90 | >95:5 | ~80-95 |
Note: The data presented in this table is a compilation of typical results from the literature for analogous reactions and is for reference purposes only. Actual results with this compound may vary.
Experimental Protocols
This section details a general but robust protocol for the asymmetric cyclopropanation of styrene with ethyl diazoacetate using a copper(I) catalyst formed in situ with this compound.
Materials:
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This compound
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Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) or Copper(I) iodide (CuI)
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Styrene (freshly distilled)
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Ethyl diazoacetate (EDA)
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Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (Schlenk flask, syringes, etc.)
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Magnetic stirrer and hotplate
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Silica gel for column chromatography
Procedure:
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Catalyst Preparation (In Situ):
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To a dry Schlenk flask under an inert atmosphere, add the copper(I) source (e.g., CuOTf·0.5C₇H₈, 1.0 mol%) and this compound (1.2 mol%).
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Add anhydrous solvent (e.g., DCM, 5 mL) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex. The solution may change color, indicating complex formation.
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Reaction Setup:
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To the flask containing the pre-formed catalyst, add freshly distilled styrene (1.0 mmol, 1.0 equiv).
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Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature). A lower temperature often improves enantioselectivity.
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Addition of Ethyl Diazoacetate:
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Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol, 1.2 equiv) in the anhydrous solvent (2 mL).
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Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours. Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of side products such as diethyl maleate and fumarate.
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Reaction Monitoring:
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
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Workup and Purification:
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Once the reaction is complete, warm the mixture to room temperature.
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Concentrate the reaction mixture under reduced pressure to remove the solvent.
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The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the corresponding ethyl 2-phenylcyclopropanecarboxylate.
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Characterization:
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The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product can be determined by standard analytical techniques such as ¹H NMR spectroscopy and chiral HPLC or GC analysis.
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Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric cyclopropanation.
Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed cyclopropanation.
Application Notes and Protocols for the Immobilization of (1S,2S)-2-(benzylamino)cyclopentanol on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of the chiral amino alcohol, (1S,2S)-2-(benzylamino)cyclopentanol, onto solid supports. This catalyst is a valuable tool in asymmetric synthesis, and its heterogenization through immobilization offers significant advantages in terms of reusability, simplified product purification, and suitability for continuous flow processes.
Introduction
This compound is a well-established chiral ligand and auxiliary in asymmetric catalysis, effective in promoting a variety of enantioselective transformations. The immobilization of this catalyst on a solid support enhances its practical utility by facilitating its separation from the reaction mixture, thereby allowing for its recovery and reuse. This approach aligns with the principles of green chemistry by reducing waste and improving process efficiency. Covalent attachment to a polymer backbone, such as polystyrene-based resins, is a common and effective strategy for immobilization.
Immobilization Strategy: Covalent Attachment to Merrifield Resin
A robust method for the immobilization of this compound involves its covalent attachment to chloromethylated polystyrene, commonly known as Merrifield resin. The secondary amine of the amino alcohol acts as a nucleophile, displacing the chloride on the resin to form a stable benzylic amine linkage.
Experimental Workflow for Immobilization
The following diagram illustrates the general workflow for the immobilization of this compound onto Merrifield resin.
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (1S,2S)-2-(benzylamino)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the enantiomeric excess (ee) in reactions catalyzed by (1S,2S)-2-(benzylamino)cyclopentanol. The primary application discussed is the widely-used enantioselective addition of diethylzinc to aldehydes.
Disclaimer: While direct quantitative data for this compound is not extensively published, the guidance provided here is based on well-established principles and data from closely related chiral β-amino alcohol catalysts. These recommendations serve as a robust starting point for experimental design and optimization.
Troubleshooting Guide: Low Enantiomeric Excess
Issue: The enantiomeric excess of my product is lower than expected.
Below is a systematic guide to troubleshoot and optimize your reaction conditions.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low enantiomeric excess.
Verify Purity of Reagents and Catalyst
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Question: Could impurities in my starting materials be affecting the enantioselectivity?
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Answer: Yes, impurities in the aldehyde, diethylzinc solution, or solvent can significantly impact the reaction. Water, in particular, can react with the organometallic reagents and the catalyst, leading to the formation of achiral byproducts and reducing the effectiveness of the chiral catalyst. Ensure all reagents are freshly purified and solvents are anhydrous. The purity and enantiomeric integrity of the this compound catalyst are also critical.
Optimize Reaction Temperature
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Question: How does temperature influence the enantiomeric excess?
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Answer: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures are favored as they enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess. However, this often comes at the cost of a slower reaction rate. It is recommended to screen a range of temperatures (e.g., -20 °C, 0 °C, and room temperature) to find the optimal balance between reaction rate and enantioselectivity.
Screen Different Solvents
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Question: Can the choice of solvent affect the outcome of my reaction?
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Answer: The solvent can have a profound effect on enantioselectivity. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-reagent complex and the transition state geometry. Non-polar, non-coordinating solvents like toluene and hexane are often good starting points for the diethylzinc addition to aldehydes. It is advisable to screen a variety of solvents to identify the optimal medium for your specific substrate.
Adjust Catalyst Loading
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Question: What is the optimal catalyst loading for high enantioselectivity?
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Answer: The catalyst loading can influence both the reaction rate and, in some cases, the enantioselectivity. While a higher catalyst loading can increase the reaction rate, it may not always lead to a higher ee. It is important to find the minimum catalyst loading that provides a good reaction rate and high enantioselectivity. A typical starting point is 5-10 mol%, which can then be adjusted up or down.
Evaluate Substrate Effects
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Question: Does the structure of the aldehyde affect the enantioselectivity?
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Answer: Yes, the electronic and steric properties of the aldehyde substrate can significantly impact the enantiomeric excess. Aromatic aldehydes often exhibit different reactivity and selectivity profiles compared to aliphatic aldehydes. Sterically hindered aldehydes may require higher temperatures or longer reaction times. If you are working with a new substrate, it is important to re-optimize the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the this compound catalyzed addition of diethylzinc to aldehydes?
A1: The reaction proceeds through the formation of a chiral zinc-amino alkoxide complex. The this compound catalyst reacts with diethylzinc to form a dimeric zinc complex. This complex then coordinates with the aldehyde. The chiral environment created by the ligand directs the transfer of an ethyl group from the zinc to one face of the aldehyde, leading to the formation of a chiral secondary alcohol with a specific stereochemistry.
Catalytic Cycle
Caption: A simplified diagram of the catalytic cycle.
Q2: I am observing a non-linear relationship between the enantiomeric excess of the catalyst and the product. Why is this happening?
A2: This phenomenon is known as a "non-linear effect" (NLE) and is common in reactions involving dimeric catalytic species. The formation of both homochiral (from two molecules of the same enantiomer of the catalyst) and heterochiral (from one molecule of each enantiomer) dimers can lead to different catalytic activities and selectivities. A positive NLE, where the product ee is higher than the catalyst ee, is often observed and can be advantageous.
Q3: How can I determine the absolute configuration of the product?
A3: The absolute configuration of the product alcohol can be determined by comparing its optical rotation with literature values for known compounds. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to compare the retention time with that of a known standard. For novel compounds, X-ray crystallography or derivatization to a compound of known configuration may be necessary.
Data Presentation: Influence of Reaction Parameters on Enantiomeric Excess (Analogous Systems)
The following tables summarize quantitative data from studies on chiral β-amino alcohol catalysts structurally similar to this compound in the enantioselective addition of diethylzinc to benzaldehyde. This data illustrates the impact of solvent and temperature on enantiomeric excess and should serve as a guide for your optimization studies.
Table 1: Effect of Solvent on Enantiomeric Excess
| Entry | Catalyst (Analogous) | Solvent | Yield (%) | ee (%) |
| 1 | N,N-dibutylnorephedrine | Toluene | 95 | 98 |
| 2 | N,N-dibutylnorephedrine | Hexane | 92 | 97 |
| 3 | N,N-dibutylnorephedrine | Diethyl Ether | 85 | 80 |
| 4 | N,N-dibutylnorephedrine | THF | 80 | 75 |
Data is illustrative and based on analogous systems.
Table 2: Effect of Temperature on Enantiomeric Excess
| Entry | Catalyst (Analogous) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | N,N-dibutylnorephedrine | -20 | 90 | 99 |
| 2 | N,N-dibutylnorephedrine | 0 | 95 | 98 |
| 3 | N,N-dibutylnorephedrine | 25 (RT) | 96 | 95 |
Data is illustrative and based on analogous systems.
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is a general guideline and should be optimized for each specific substrate.
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Catalyst Preparation:
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst this compound (0.05-0.1 mmol, 5-10 mol%).
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Add anhydrous solvent (e.g., toluene, 2 mL).
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Stir the solution at room temperature for 10-15 minutes.
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Reaction Setup:
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Cool the catalyst solution to the desired temperature (e.g., 0 °C).
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Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise to the catalyst solution.
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Stir the resulting mixture for 20-30 minutes at the same temperature.
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Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
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Reaction Monitoring and Work-up:
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification and Analysis:
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Purify the crude product by flash column chromatography on silica gel.
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Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
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Logical Relationship Diagram for Protocol
Caption: A flowchart of the general experimental protocol.
This technical support guide is intended to provide a comprehensive resource for optimizing reactions catalyzed by this compound. By systematically addressing the factors that influence enantioselectivity, researchers can enhance the efficiency and outcome of their asymmetric syntheses.
Technical Support Center: Synthesis of (1S,2S)-2-(benzylamino)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2S)-2-(benzylamino)cyclopentanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, covering the initial synthesis of the racemic precursor and its subsequent resolution.
Issue 1: Low yield of racemic trans-2-(benzylamino)cyclopentanol in the aminolysis step.
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Question: My reaction between cyclopentene oxide and benzylamine is resulting in a low yield of the desired racemic amino alcohol. What are the potential causes and how can I improve the yield?
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Answer:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed.[1] The reaction is typically heated, and ensuring a sufficient reaction time and temperature is crucial.
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Suboptimal Reagent Ratio: An inappropriate ratio of benzylamine to cyclopentene oxide can affect the yield. While an excess of benzylamine can help drive the reaction to completion, a large excess can complicate purification. A molar ratio of benzylamine to cyclopentene oxide of around 1.0 to 1.05 is often preferred to avoid unreacted epoxide and minimize excess amine.
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Side Reactions: Although generally a clean reaction, side reactions can occur, especially at excessively high temperatures. Ensure the reaction temperature is controlled.
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Purification Losses: Significant loss of product can occur during purification. Distillation under reduced pressure is a common method for purification.[1] Ensure your distillation setup is efficient to minimize losses.
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Issue 2: Difficulty in separating the diastereomeric salts during resolution.
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Question: I am struggling to achieve a clean separation of the diastereomeric salts formed between racemic trans-2-(benzylamino)cyclopentanol and the chiral resolving agent (e.g., R-(-)-mandelic acid). What factors influence this separation?
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Answer:
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Solvent Choice: The choice of solvent is critical for successful resolution.[1] The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Propan-2-ol is a commonly used solvent for the resolution with mandelic acid. Experiment with different solvent systems or solvent mixtures if you are not getting good separation.
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Crystallization Conditions: The cooling rate and final crystallization temperature can significantly impact the purity of the crystallized diastereomer. Slow cooling generally leads to purer crystals. Adding seed crystals of the desired diastereomer can also promote selective crystallization.
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Purity of Starting Material: Impurities in the racemic amino alcohol can interfere with the crystallization process. Ensure the starting material is of high purity before attempting resolution.
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Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine is important. Typically, a 0.5 molar equivalent of the resolving agent is used to selectively crystallize one diastereomer.
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Issue 3: Low enantiomeric excess (ee) of the final this compound.
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Question: After liberating the free base from the diastereomeric salt, the enantiomeric excess of my this compound is lower than expected. What could be the reason for this?
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Answer:
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Incomplete Separation of Diastereomers: This is the most common reason for low ee. If the diastereomeric salts are not well-separated, the subsequent liberation step will yield a product with lower optical purity. Consider recrystallizing the diastereomeric salt to improve its purity before proceeding.
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Epimerization: Although less common under standard conditions, epimerization at the stereocenters could potentially occur if the reaction conditions during liberation or subsequent handling are too harsh (e.g., extreme pH or high temperatures).
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Inaccurate Measurement of Optical Purity: Ensure that the method used to determine the enantiomeric excess (e.g., chiral HPLC or NMR with a chiral shift reagent) is properly calibrated and validated for this compound.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and widely utilized method involves a two-step process:
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Synthesis of the racemic precursor: This is typically achieved through the nucleophilic ring-opening of cyclopentene oxide with benzylamine.[1] This reaction, known as aminolysis, yields racemic trans-2-(benzylamino)cyclopentanol.
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Chiral Resolution: The racemic mixture is then resolved to isolate the desired (1S,2S)-enantiomer. This is commonly done by forming diastereomeric salts with a chiral resolving agent, such as R-(-)-mandelic acid.[1] The difference in solubility between the two diastereomeric salts allows for their separation by crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt.
Q2: Are there alternative methods for the synthesis of enantiomerically pure 2-(benzylamino)cyclopentanol?
Yes, alternative strategies exist, particularly those focusing on asymmetric synthesis to avoid the resolution step. Chemoenzymatic kinetic resolutions are a powerful alternative. For instance, lipases can be used for the kinetic resolution of racemic trans-2-(diallylamino)cyclopentanol, a precursor that can be converted to the target molecule.[1] Another approach involves the use of transaminases for the kinetic resolution of racemic trans-2-aminocyclopentanol, followed by benzylation.[1]
Q3: How is the enantiomerically pure this compound liberated from its diastereomeric salt?
The purified diastereomeric salt (e.g., the salt of this compound with L-(+)-mandelic acid) is treated with a base, such as an aqueous solution of sodium hydroxide or potassium hydroxide.[1] This neutralizes the acidic resolving agent, forming a water-soluble salt. The free amino alcohol, which is less soluble in water, can then be extracted into an organic solvent like toluene or dichloromethane.[1] Evaporation of the organic solvent yields the enantiomerically pure product.
Q4: How can I monitor the progress of the aminolysis reaction?
The progress of the reaction between cyclopentene oxide and benzylamine can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1] By comparing the reaction mixture to the starting materials, you can determine when the cyclopentene oxide has been fully consumed.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and enantiomeric excess can vary depending on the specific experimental conditions.
| Step | Parameter | Typical Value | Notes |
| Aminolysis of Cyclopentene Oxide | Yield of racemic trans-2-(benzylamino)cyclopentanol | 85-95% | Yields can be influenced by reaction time, temperature, and purification method. |
| Diastereomeric Salt Resolution | Yield of diastereomeric salt | 70-85% (based on the desired enantiomer) | Dependent on the choice of solvent and crystallization conditions. |
| Diastereomeric Salt Resolution | Enantiomeric Excess (ee) of the crystallized diastereomer | >98% | Can be improved by recrystallization of the diastereomeric salt. |
| Liberation of Free Base | Yield of this compound | 90-98% | High yields are typically achieved in this step. |
| Overall Process | Overall Yield of this compound | 30-40% (from cyclopentene oxide) | The resolution step, where half of the material is the undesired enantiomer, is the main factor limiting the overall yield. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided in a separate document. This protocol includes step-by-step instructions for the synthesis of the racemic precursor, the diastereomeric salt resolution, and the liberation of the final product, along with safety precautions and characterization data.
Visualizations
Synthesis Workflow and Troubleshooting
Caption: Workflow for the synthesis of this compound with integrated troubleshooting checkpoints.
References
Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-(benzylamino)cyclopentanol as a catalyst in asymmetric synthesis. The information provided is based on established principles of asymmetric catalysis involving chiral amino alcohols and serves as a starting point for optimizing your specific reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction time and temperature for catalysis with this compound and similar chiral amino alcohol catalysts.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may not be active under the chosen conditions. 2. Insufficient Reaction Time: The reaction may not have reached completion. 3. Inappropriate Temperature: The reaction temperature may be too low, leading to a slow reaction rate. | 1. Catalyst Activation: Ensure the catalyst is properly handled and stored. Consider pre-formation of the active catalytic species if applicable. 2. Extend Reaction Time: Monitor the reaction progress over a longer period (e.g., 24-72 hours) to determine the optimal reaction time. 3. Increase Temperature: Incrementally increase the reaction temperature (e.g., in 10°C intervals) to enhance the reaction rate. Be mindful that higher temperatures can sometimes negatively impact enantioselectivity. |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: Enantioselectivity is often highly sensitive to temperature.[1][2] 2. Incorrect Catalyst Loading: The amount of catalyst can influence the formation of stereoisomers. 3. Achiral Background Reaction: A non-catalyzed, achiral reaction may be competing with the desired asymmetric pathway, especially at higher temperatures.[3] | 1. Temperature Screening: Perform the reaction at a range of temperatures (e.g., from -78°C to room temperature) to identify the optimal temperature for enantioselectivity. Lower temperatures often favor higher enantioselectivity.[4] 2. Optimize Catalyst Loading: Vary the catalyst loading (e.g., 1-20 mol%) to find the ideal concentration for your reaction. 3. Minimize Background Reaction: Lowering the reaction temperature can often suppress the uncatalyzed background reaction. |
| Slow Reaction Rate | 1. Low Temperature: The reaction is being run at a temperature that is too low for a practical conversion rate. 2. Low Catalyst Loading: An insufficient amount of catalyst is present to effectively drive the reaction. 3. Solvent Effects: The chosen solvent may not be optimal for the reaction. | 1. Increase Temperature: Gradually increase the reaction temperature to accelerate the reaction rate. Monitor the enantioselectivity to ensure it remains acceptable. 2. Increase Catalyst Loading: Increase the molar percentage of the catalyst. 3. Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities. |
| Inconsistent Results | 1. Sensitivity to Air or Moisture: The catalyst or reagents may be sensitive to atmospheric conditions. 2. Purity of Reagents: Impurities in the starting materials or solvent can interfere with the catalytic cycle. 3. Inconsistent Reaction Setup: Minor variations in the experimental setup can lead to different outcomes. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents. 2. Reagent Purification: Ensure all reagents and solvents are of high purity. 3. Standardized Procedure: Maintain a consistent and well-documented experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for optimizing the reaction temperature when using a chiral amino alcohol catalyst like this compound?
A1: A good starting point for temperature optimization is often room temperature (approximately 20-25°C). From there, you can screen a range of temperatures, for example, from -20°C to 40°C, in increments of 10-20°C. For many asymmetric reactions, lower temperatures (e.g., 0°C, -20°C, or even -78°C) can lead to higher enantioselectivity, although this often comes at the cost of a slower reaction rate.[2][4]
Q2: How long should I typically run the reaction to optimize the reaction time?
A2: Reaction times for asymmetric catalysis can vary significantly, from a few hours to several days. A common approach is to set up a series of parallel reactions and monitor the conversion and enantiomeric excess (ee) at different time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the point at which the reaction has reached completion and whether the enantioselectivity changes over time.
Q3: Can the order of addition of reagents affect the outcome of the reaction?
A3: Yes, the order of addition can be critical. In many cases, it is beneficial to pre-mix the catalyst with one of the reactants before adding the other. This can allow for the formation of the active catalytic species. It is recommended to try different addition sequences to determine the optimal procedure for your specific reaction.
Q4: I am observing a decrease in enantioselectivity at higher conversions. What could be the cause?
A4: A decrease in enantioselectivity at higher conversions could be due to a reversible reaction where the product slowly racemizes under the reaction conditions. It could also indicate product inhibition or a change in the active catalytic species over time. Analyzing the ee at different reaction times is crucial to identify this issue.
Q5: What are some general considerations for solvent choice in reactions catalyzed by chiral amino alcohols?
A5: Solvent choice can significantly impact both the reactivity and stereoselectivity of the reaction. Protic solvents can sometimes interfere with the catalyst, while aprotic solvents of varying polarity are commonly used. It is advisable to screen a range of solvents, such as toluene, dichloromethane, THF, and acetonitrile, to find the optimal medium for your specific transformation.
Data Presentation: Typical Reaction Condition Ranges for Chiral Amino Alcohol Catalysis
The following table provides general ranges for reaction time and temperature for common asymmetric reactions catalyzed by chiral amino alcohols. These are intended as starting points for your optimization experiments with this compound.
| Reaction Type | Typical Temperature Range (°C) | Typical Reaction Time (hours) | Notes |
| Aldol Reaction | -78 to 25 | 12 - 72 | Lower temperatures often significantly improve diastereoselectivity and enantioselectivity. |
| Michael Addition | -20 to 40 | 6 - 48 | The nature of the Michael acceptor and donor can greatly influence the optimal conditions.[1] |
| Asymmetric Reduction | 0 to 60 | 4 - 24 | Temperature control is crucial to balance reaction rate and enantioselectivity.[3] |
| Mannich Reaction | -20 to 25 | 24 - 96 | Longer reaction times are sometimes necessary for high yields.[5] |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature and Time
This protocol provides a systematic approach to optimizing the reaction temperature and time for a generic asymmetric reaction catalyzed by this compound.
1. Materials:
- This compound (catalyst)
- Substrate A
- Reagent B
- Anhydrous solvent
- Inert gas (Nitrogen or Argon)
- Reaction vessels (e.g., vials or round-bottom flasks)
- Stirring apparatus
- Temperature control system (e.g., cryostat or ice bath)
- Analytical equipment for monitoring reaction progress and enantioselectivity (e.g., GC, HPLC, NMR)
2. Procedure:
3. Data Analysis:
- Compare the yield and ee values across all conditions to identify the optimal reaction time and temperature.
- Consider any trade-offs between reaction rate and enantioselectivity.
Visualizations
Caption: Troubleshooting workflow for common issues in asymmetric catalysis.
Caption: Systematic process for optimizing reaction time and temperature.
References
- 1. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. air.unimi.it [air.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in the alkylation of benzaldehyde with (1S,2S)-2-(benzylamino)cyclopentanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the enantioselective alkylation of benzaldehyde using (1S,2S)-2-(benzylamino)cyclopentanol as a chiral ligand.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in this asymmetric alkylation can arise from various factors, including reagent quality, reaction conditions, and work-up procedures. This guide offers a structured approach to identifying and resolving these issues.
FAQ 1: My reaction yield is consistently low. What are the most common causes?
Low yields are often traced back to one of three areas: reagent quality, reaction setup and conditions, or the work-up and purification process.
-
Reagent Quality: The purity of benzaldehyde, the alkylating agent (e.g., diethylzinc), and the dryness of the solvent are critical. Benzaldehyde can oxidize to benzoic acid upon exposure to air, which can quench the alkylating agent.[1]
-
Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents can significantly impact the yield. Sub-optimal temperatures can lead to slow reaction rates or the formation of side products.
-
Moisture and Air Sensitivity: Organometallic reagents like diethylzinc are highly pyrophoric and react vigorously with water and oxygen.[2] Inadequate air-free techniques are a frequent cause of reaction failure.
FAQ 2: How can I ensure the quality of my reagents?
Proper handling and purification of reagents are essential for a successful reaction.
-
Benzaldehyde: Use freshly distilled benzaldehyde to remove any dissolved benzoic acid.[1] Benzaldehyde should appear as a clear, colorless liquid; a yellowish tint may indicate oxidation.[3] Potential impurities can include benzoic acid, benzyl alcohol, and toluene.[4]
-
Alkylating Agent: Use a fresh, high-purity solution of the alkylating agent. For example, diethylzinc solutions should be titrated prior to use to determine the exact concentration.
-
Solvent: Anhydrous solvents are crucial. Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them under an inert atmosphere over molecular sieves.
FAQ 3: What are the optimal reaction conditions for this alkylation?
The optimal conditions can vary depending on the specific alkylating agent. For the common enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral amino alcohol, the following conditions are a good starting point.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Lower temperatures can improve enantioselectivity but may require longer reaction times. Some studies show that higher temperatures can sometimes lead to higher enantioselectivity in specific systems.[5] |
| Solvent | Toluene or Hexane | Non-polar, aprotic solvents are generally preferred for this type of reaction. |
| Catalyst Loading | 1-20 mol% | Higher catalyst loading can increase the reaction rate but also the cost. The optimal loading should be determined experimentally. |
| Reagent Addition | Slow, dropwise addition of the alkylating agent | This helps to control the reaction exotherm and minimize the formation of side products. |
FAQ 4: I suspect side reactions are occurring. What are the likely byproducts?
Several side reactions can compete with the desired alkylation, leading to a lower yield of the target product.
-
Reduction of Benzaldehyde: If a hydride source is present, benzaldehyde can be reduced to benzyl alcohol.
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehyde can undergo disproportionation to form benzyl alcohol and benzoic acid.[1]
-
Homocoupling of the Alkylating Agent: This can occur if the alkylating agent is unstable under the reaction conditions.
-
Uncatalyzed Background Reaction: If the chiral ligand is not effective, a racemic or low enantiomeric excess product may be formed.
Experimental Protocols
The following is a general protocol for the enantioselective ethylation of benzaldehyde with diethylzinc, using a chiral amino alcohol like this compound as the catalyst.
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (0.1 mmol).
-
Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mmol) dropwise to the stirred solution of the catalyst.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Reaction Pathway
Caption: Proposed reaction pathway for the catalyzed alkylation.
Experimental Workflow
Caption: A typical experimental workflow for the alkylation.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low reaction yields.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Diethylzinc - Wikipedia [en.wikipedia.org]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
impact of solvent choice on (1S,2S)-2-(benzylamino)cyclopentanol reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction efficiency of (1S,2S)-2-(benzylamino)cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing racemic trans-2-(benzylamino)cyclopentanol, and what is the role of a solvent in this step?
A1: The most prevalent method is the aminolysis of cyclopentene oxide with benzylamine. This reaction can be conducted without a solvent (neat) by heating the two reactants together. A solvent is not strictly necessary for this reaction to proceed. However, using an appropriate solvent can help to control the reaction temperature and ensure a homogeneous reaction mixture, potentially leading to a cleaner reaction profile and easier work-up.
Q2: How is the racemic mixture of trans-2-(benzylamino)cyclopentanol typically resolved to obtain the desired (1S,2S)-enantiomer?
A2: The standard method for resolving the racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent. A commonly used resolving agent is (R)-(-)-mandelic acid. The two diastereomeric salts, (this compound)-(R)-mandelate and ((1R,2R)-2-(benzylamino)cyclopentanol)-(R)-mandelate, exhibit different solubilities in specific solvents, allowing for their separation by fractional crystallization.
Q3: How critical is the choice of solvent in the diastereomeric resolution process?
A3: The choice of solvent is a critical factor that significantly influences the efficiency of the resolution.[1] An ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to a higher yield and enantiomeric purity of the desired salt. The selection of an optimal solvent is crucial for successful and efficient separation.
Q4: What are some common solvents used for the crystallization of diastereomeric salts of 2-(benzylamino)cyclopentanol?
A4: Based on procedures for analogous compounds, a mixture of ethyl acetate and diethyl ether is effective for the crystallization of the mandelate salt.[2] Other polar solvents such as alcohols (e.g., ethanol, isopropanol) are also commonly used in the resolution of chiral amines and should be considered in optimization studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and resolution of this compound.
Issue 1: Low Yield of Racemic trans-2-(benzylamino)cyclopentanol
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Suboptimal reaction conditions | If running the reaction neat, ensure the temperature is high enough for the reaction to proceed efficiently. If using a solvent, ensure it is not reacting with the starting materials and allows for an appropriate reaction temperature. |
| Loss of product during work-up | Ensure complete extraction of the product from the aqueous phase during work-up. Use a suitable organic solvent in which the product is highly soluble. |
| Volatilization of starting materials | If the reaction is run at a high temperature in an open system, cyclopentene oxide or benzylamine may be lost. Running the reaction in a sealed vessel, such as an autoclave, can prevent this.[2] |
Issue 2: Poor Separation of Diastereomeric Salts
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice | The solubility of both diastereomeric salts is too high or too similar in the chosen solvent. Screen a range of solvents with varying polarities (e.g., ethyl acetate, acetone, ethanol, isopropanol, and mixtures thereof). |
| Supersaturation of the solution | The solution may be supersaturated with both diastereomers, leading to co-precipitation. Try using a larger volume of solvent or a slower cooling rate to encourage selective crystallization. |
| Impurities in the racemic mixture | Impurities can interfere with the crystallization process. Ensure the starting racemic trans-2-(benzylamino)cyclopentanol is of high purity. |
| Insufficient equilibration time | Allow sufficient time for the less soluble diastereomer to crystallize out of the solution. Stirring the solution at a controlled temperature for an extended period can improve the separation. |
Issue 3: Low Enantiomeric Excess (ee) of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete separation of diastereomers | The crystalline material is contaminated with the more soluble diastereomer. Perform one or more recrystallizations of the diastereomeric salt to improve its purity. |
| Racemization during work-up | The free amine can be susceptible to racemization under harsh acidic or basic conditions or at elevated temperatures. Use mild conditions for the liberation of the free amine from the diastereomeric salt and avoid excessive heat. |
| Inaccurate measurement of optical rotation | Ensure the polarimeter is calibrated correctly and that the sample is free of optically active impurities. |
Data Presentation
The following table summarizes the typical yield for the synthesis of a similar compound, racemic trans-2-(N-benzyl)amino-1-cyclohexanol, and the subsequent resolution, providing a benchmark for experimental work.
| Reaction Step | Solvent/Conditions | Yield | Reference |
| Synthesis of racemic amine | Neat (solvent-free), 250 °C, 6 h | 99% | --INVALID-LINK--[2] |
| Resolution with (S)-mandelic acid | Ethyl acetate / Diethyl ether | 74% (of the diastereomeric salt) | --INVALID-LINK--[2] |
Experimental Protocols
Protocol 1: Synthesis of Racemic trans-2-(benzylamino)cyclopentanol
This protocol is adapted from a procedure for the analogous cyclohexyl compound and should be optimized for the cyclopentyl system.[2]
Materials:
-
Cyclopentene oxide
-
Benzylamine
Procedure:
-
In a suitable pressure vessel (e.g., an autoclave), combine cyclopentene oxide and benzylamine in a 1.1:1 molar ratio.
-
Seal the vessel and heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., start with 150-200 °C and monitor progress).
-
After the reaction is complete (as determined by TLC or GC analysis), cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove any unreacted starting materials under reduced pressure.
-
The resulting crude racemic trans-2-(benzylamino)cyclopentanol can be used directly in the resolution step or purified further by distillation or chromatography if necessary.
Protocol 2: Resolution of Racemic trans-2-(benzylamino)cyclopentanol with (R)-(-)-Mandelic Acid
This protocol is a general guideline and the solvent system and ratios may require optimization.
Materials:
-
Racemic trans-2-(benzylamino)cyclopentanol
-
(R)-(-)-Mandelic acid
-
Ethyl acetate
-
Diethyl ether
-
1 M NaOH solution
-
Dichloromethane
Procedure:
-
Dissolve the racemic trans-2-(benzylamino)cyclopentanol in ethyl acetate.
-
In a separate flask, prepare a solution of (R)-(-)-mandelic acid (0.5 molar equivalents with respect to the racemic amine) in a mixture of ethyl acetate and diethyl ether.
-
Slowly add the mandelic acid solution to the amine solution with stirring at room temperature.
-
Stir the resulting suspension for several hours to allow for the complete precipitation of the less soluble diastereomeric salt.
-
Collect the precipitated salt by filtration and wash it with a cold mixture of ethyl acetate and diethyl ether.
-
To liberate the free amine, suspend the diastereomeric salt in a mixture of dichloromethane and 1 M NaOH solution and stir until the solid has dissolved.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
Visualizations
Caption: Experimental workflow for the synthesis and resolution of this compound.
References
Technical Support Center: Catalyst Loading Optimization for (1S,2S)-2-(Benzylamino)cyclopentanol
Welcome to the technical support center for the utilization of (1S,2S)-2-(benzylamino)cyclopentanol as a chiral catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during asymmetric synthesis, particularly in the context of the enantioselective addition of organozinc reagents to aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in asymmetric synthesis?
A1: this compound is a chiral β-amino alcohol primarily used as a ligand to catalyze the enantioselective addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (ee). Its rigid cyclopentane backbone and well-defined stereochemistry create a precise chiral environment around the metal center, leading to effective stereocontrol.
Q2: How does catalyst loading of this compound impact the reaction outcome?
A2: Catalyst loading is a critical parameter that can significantly influence the reaction's yield, enantioselectivity, and reaction time. Insufficient catalyst loading may lead to low conversion rates, while excessive loading can be economically inefficient and may sometimes lead to the formation of undesired byproducts or a decrease in enantioselectivity due to the formation of non-productive catalyst aggregates. Optimal loading balances reaction efficiency with cost-effectiveness.
Q3: What are the typical signs of suboptimal catalyst loading?
A3: Signs of suboptimal catalyst loading include:
-
Low Conversion: The reaction does not proceed to completion within a reasonable timeframe.
-
Low Enantioselectivity (ee): The desired enantiomer is not produced in high excess compared to the other.
-
Poor Reproducibility: Inconsistent results between batches.
-
Formation of Side Products: Observation of unexpected products, such as the product of the uncatalyzed background reaction.
Q4: Can the product of the reaction act as a catalyst itself?
A4: Yes, in some zinc-mediated addition reactions, the alcohol product can act as an asymmetric ligand for the zinc catalyst. This phenomenon, known as autocatalysis, can lead to a non-linear relationship between the enantiomeric purity of the catalyst and the product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | 1. Suboptimal Catalyst Loading: Too low or too high a concentration of the chiral ligand. 2. Presence of Water or Protic Impurities: Moisture can react with the organozinc reagent and interfere with the catalyst. 3. Incorrect Ligand-to-Metal Ratio: The stoichiometry between the chiral amino alcohol and the zinc reagent is crucial. 4. Inappropriate Reaction Temperature: Temperature can significantly affect the stereoselectivity. | 1. Optimize Catalyst Loading: Perform a screening of catalyst concentrations (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the optimal loading (see Experimental Protocol below). 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Consider the use of a drying agent if necessary. 3. Verify Stoichiometry: Ensure the correct molar ratio of the ligand to the dialkylzinc reagent is used. 4. Screen Reaction Temperatures: Evaluate the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal condition for enantioselectivity. |
| Low Yield / Poor Conversion | 1. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion. 2. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. 3. Poor Quality of Reagents: The aldehyde or dialkylzinc reagent may be of low purity. 4. Inefficient Stirring: In heterogeneous reactions or with viscous solutions, poor mixing can limit the reaction rate. | 1. Increase Catalyst Loading: Systematically increase the catalyst loading and monitor the conversion. 2. Check for Catalyst Stability: Analyze the reaction mixture over time to assess catalyst decomposition. Consider a different solvent or lower temperature. 3. Purify Reagents: Purify the aldehyde (e.g., by distillation) and use a fresh, high-quality dialkylzinc solution. 4. Ensure Efficient Mixing: Use an appropriate stir bar and stirring speed to ensure the reaction mixture is homogeneous. |
| Formation of Racemic Product | 1. Dominant Uncatalyzed Background Reaction: The reaction proceeds without the influence of the chiral catalyst. | 1. Lower the Reaction Temperature: This can slow down the uncatalyzed reaction more than the catalyzed one. 2. Increase Catalyst Loading: A higher concentration of the active chiral catalyst can outcompete the background reaction. |
| Inconsistent Results | 1. Variability in Reagent Quality or Water Content. 2. Inconsistent Reaction Setup and Temperature Control. | 1. Standardize Reagent Sources and Handling: Use reagents from the same batch and handle them under inert atmosphere. 2. Use a Controlled Temperature Bath: Ensure consistent temperature for all experiments. |
Data Presentation
The following table provides representative data on the effect of catalyst loading on the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral amino alcohol. While this data is for a pinane-based aminodiol, it illustrates the typical trend observed when optimizing the loading of chiral amino alcohol ligands.
Table 1: Effect of Catalyst Loading on the Enantioselective Addition of Diethylzinc to Benzaldehyde *
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2 | 85 | 88 |
| 2 | 5 | 92 | 91 |
| 3 | 10 | 95 | 92 |
| 4 | 15 | 95 | 92 |
*Data is illustrative and based on trends observed for similar chiral amino alcohol catalysts.[2][3] Optimal loading for this compound should be determined experimentally.
Experimental Protocols
General Protocol for the Optimization of Catalyst Loading in the Asymmetric Addition of Diethylzinc to an Aldehyde
This protocol provides a general procedure for determining the optimal catalyst loading of this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Diethylzinc (solution in hexanes or toluene)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)
-
Standard laboratory glassware (Schlenk flasks, syringes, magnetic stirrer)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Catalyst Solution:
-
Under an inert atmosphere, add the desired amount of this compound (e.g., for a 2 mol% loading in a 1 mmol scale reaction, use 0.02 mmol) to a dry Schlenk flask.
-
Add anhydrous solvent (e.g., 2 mL of toluene).
-
Stir the solution until the ligand is fully dissolved.
-
-
Reaction Setup:
-
In a separate, dry Schlenk flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in anhydrous solvent (3 mL).
-
Cool the aldehyde solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
-
Addition of Reagents:
-
To the stirred solution of the chiral ligand, slowly add diethylzinc (1.2 mmol, 1.2 equivalents) via syringe.
-
Stir the resulting solution at the same temperature for 30 minutes to allow for the formation of the zinc-ligand complex.
-
Slowly add the freshly prepared zinc-ligand complex solution to the cooled aldehyde solution via syringe or cannula.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the chosen temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
-
Optimization:
-
Repeat the experiment with varying catalyst loadings (e.g., 1, 5, and 10 mol%) to determine the optimal concentration that provides the best balance of yield and enantioselectivity.
-
Visualizations
Catalytic Cycle
The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol involves the formation of a dimeric zinc complex.
Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.
Experimental Workflow for Catalyst Loading Optimization
The following diagram illustrates a logical workflow for optimizing the catalyst loading for a given reaction.
Caption: Workflow for optimizing catalyst loading.
References
Technical Support Center: Purification of (1S,2S)-2-(benzylamino)cyclopentanol Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of compounds derived from reactions involving the chiral auxiliary, (1S,2S)-2-(benzylamino)cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for products from a reaction using this compound?
A1: A typical purification workflow begins with an aqueous work-up to remove water-soluble byproducts and reagents. This is often followed by either chromatography or recrystallization, depending on the physical properties of the product and the nature of the impurities. The choice between these primary techniques is a critical first step in the purification process.
Caption: General purification workflow for reaction products.
Q2: How can I remove the unreacted this compound auxiliary or its byproducts after the reaction?
A2: The benzylamino group on the auxiliary is basic. An acid wash during the aqueous work-up can effectively remove it. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic auxiliary will be protonated, forming a salt that is soluble in the aqueous layer and can be easily separated.
Q3: My product is a mixture of diastereomers that are difficult to separate. What should I do?
A3: Separating diastereomers is a common challenge. If standard column chromatography on silica gel is ineffective, you have several options:
-
Optimize Chromatography: Systematically vary the solvent system polarity. Sometimes, using a less polar solvent system over a longer column can improve separation.
-
Change Stationary Phase: Consider using different chromatography media, such as alumina or reverse-phase silica (C18).
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[1] It offers much higher resolution than standard column chromatography.
-
Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be an effective separation method. The efficiency of this technique is highly dependent on the choice of solvent and crystallization conditions.[1]
Q4: My product is an oil and will not crystallize. What are my purification options?
A4: For non-crystalline products (oils), chromatography is the primary method of purification. Techniques like column chromatography or preparative HPLC are ideal for these situations as they separate compounds based on their differential adsorption to a stationary phase, independent of their crystallinity.[1] In some cases, converting the oil to a crystalline salt by reacting it with a suitable acid or base can facilitate purification by recrystallization.
Troubleshooting Guides
Guide 1: Poor Separation in Column Chromatography
This guide provides a decision-making workflow for troubleshooting poor separation of diastereomers or other impurities during silica gel column chromatography.
Caption: Troubleshooting workflow for column chromatography.
Guide 2: Product Fails to Crystallize
If your solid product does not crystallize from the chosen solvent, follow these steps.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a single, pure crystal of the product to the supersaturated solution to initiate crystal growth.
-
Reduce Temperature: Cool the solution slowly in an ice bath or refrigerator. Avoid rapid cooling, which can cause the product to "oil out."
-
-
Re-evaluate Solvent:
-
If induction fails, remove the solvent in vacuo and try a different solvent or a mixture of solvents. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Purify Further:
-
If the product still fails to crystallize, it may be due to persistent impurities. Consider an additional chromatographic purification step before attempting recrystallization again.
-
Quantitative Data Summary
The effectiveness of purification techniques can be compared quantitatively. The following tables provide illustrative data for typical scenarios.
Table 1: Comparison of Purification Techniques for Diastereomer Separation
| Purification Method | Typical Purity Achieved (Diastereomeric Excess) | Typical Yield | Throughput |
| Flash Chromatography | 85 - 98% de | 70 - 90% | Moderate |
| Fractional Recrystallization | >99% de (if successful) | 40 - 80% | High (for large scale) |
| Preparative HPLC | >99.5% de | 60 - 85% | Low |
Table 2: Common Solvent Systems for Silica Gel Chromatography
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General-purpose for moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds like alcohols and amines. |
| Toluene / Acetone | Low to Medium | Alternative non-halogenated solvent system. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer Separation
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the diastereomers (Rf values ideally between 0.2 and 0.4, with maximum separation).
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (e.g., 20-50g of silica per 1g of crude product).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system, maintaining a constant flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the desired pure products.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Solid Product
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Protocol 3: Acid-Base Extraction to Remove the Chiral Auxiliary
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the lower (aqueous) layer.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product, now free of the basic auxiliary.
References
Technical Support Center: (1S,2S)-2-(benzylamino)cyclopentanol in Asymmetric Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-(benzylamino)cyclopentanol as a chiral ligand in asymmetric catalysis. The content focuses on the critical influence of substrate electronics on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How do the electronic properties of the substrate affect the enantioselectivity of the reaction catalyzed by this compound?
A1: The electronic nature of the substrate can significantly impact enantioselectivity. Generally, in reactions like asymmetric transfer hydrogenation of aromatic ketones, a clear trend is often observed. Electron-donating groups (EDGs) on the aromatic ring of the substrate can sometimes lead to lower enantiomeric excess (ee), while electron-withdrawing groups (EWGs) may enhance it. This is often attributed to the modulation of the electronic density at the reaction center, which in turn affects the stability of the diastereomeric transition states. However, the specific outcome can be highly dependent on the reaction type and conditions.
Q2: I am observing a significant drop in reaction rate with my electron-deficient substrate. Is this expected?
A2: Yes, a decrease in reaction rate with electron-deficient substrates can occur. While EWGs can sometimes improve enantioselectivity, they can also slow down the reaction. This is because these groups reduce the electron density of the reacting functional group (e.g., a ketone), making it less susceptible to nucleophilic attack or, in the case of transfer hydrogenation, hydride transfer.
Q3: Can this compound be used for the asymmetric catalysis of both aromatic and aliphatic substrates?
A3: While this compound and similar chiral amino alcohols are widely used for aromatic substrates, their application with purely aliphatic substrates can be more challenging. The steric and electronic interactions that govern stereoselectivity are often more pronounced with the rigid and electronically tunable framework of aromatic substrates. Reactions with aliphatic substrates may result in lower enantioselectivities and require more rigorous optimization of reaction conditions.
Q4: My reaction is giving a low yield. Could the electronic properties of my substrate be the cause?
A4: Absolutely. Substrate electronics can influence reaction yield. For instance, highly electron-rich substrates might undergo side reactions, while very electron-poor substrates may exhibit low reactivity, leading to incomplete conversion and consequently, a lower isolated yield. It is crucial to monitor the reaction progress (e.g., by TLC or GC) to distinguish between low conversion and product degradation.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low Enantioselectivity (ee) with Electron-Donating Groups (EDGs) on the Substrate | The electron-donating nature of the substrate may reduce the differentiation between the diastereomeric transition states. | - Lower the reaction temperature: This can enhance the energy difference between the transition states, often leading to improved enantioselectivity. - Vary the solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and the transition state geometry. - Modify the catalyst loading: In some cases, a higher catalyst loading can improve enantioselectivity, although this should be balanced with cost-effectiveness. |
| Low Reaction Rate or Incomplete Conversion with Electron-Withdrawing Groups (EWGs) on the Substrate | Electron-withdrawing groups decrease the reactivity of the substrate towards the catalyst. | - Increase the reaction temperature: This will provide more energy to overcome the activation barrier, leading to a faster reaction. - Increase catalyst loading: A higher concentration of the active catalyst can accelerate the conversion. - Prolong the reaction time: Allow the reaction to proceed for a longer duration to achieve full conversion. Monitor by TLC or GC to avoid product degradation. |
| Poor Results with Aliphatic Substrates | The lack of a rigid aromatic framework and tunable electronic effects can lead to poor stereochemical communication between the catalyst and the substrate. | - Screen different metal precursors: The nature of the metal center can have a profound effect on the catalytic activity and selectivity. - Modify the ligand: While using this compound, consider if a more sterically demanding or electronically modified ligand is necessary for your specific aliphatic substrate. - Optimize reaction conditions extensively: A thorough screening of solvents, temperatures, and concentrations is often required for challenging aliphatic substrates. |
| Side Product Formation | The electronic properties of the substrate may open up alternative reaction pathways. For example, highly activated substrates might undergo polymerization or other side reactions. | - Lower the reaction temperature: This can help to suppress undesired side reactions which often have a higher activation energy. - Decrease the concentration of the reactants: Running the reaction under more dilute conditions can sometimes minimize side product formation. - Use a less reactive hydride source (in transfer hydrogenation): If applicable, switching to a milder reducing agent might improve selectivity for the desired transformation. |
Quantitative Data on Substrate Electronic Effects
The following table summarizes typical results for the asymmetric transfer hydrogenation of various substituted acetophenones using a Ru(II)-complex of a chiral amino alcohol ligand, illustrating the influence of substrate electronics on yield and enantioselectivity. While the specific ligand may differ slightly from this compound, the trends are generally representative for this class of catalysts.
| Substrate (Substituent) | Electronic Effect | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone (H) | Neutral | >95 | 96 |
| 4'-Methylacetophenone (p-CH₃) | Electron-Donating | >95 | 94 |
| 4'-Methoxyacetophenone (p-OCH₃) | Strong Electron-Donating | >95 | 92 |
| 4'-Chloroacetophenone (p-Cl) | Electron-Withdrawing | >95 | 97 |
| 4'-Bromoacetophenone (p-Br) | Electron-Withdrawing | >95 | 98 |
| 4'-Trifluoromethylacetophenone (p-CF₃) | Strong Electron-Withdrawing | >95 | 99 |
Data synthesized from typical results reported for Ru-catalyzed asymmetric transfer hydrogenation of aromatic ketones.[1]
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of Aromatic Ketones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic ketone (1.0 mmol)
-
[RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru)
-
This compound (0.01 mmol, 1 mol%)
-
2-Propanol (5 mL)
-
Potassium hydroxide (0.1 mmol) or another suitable base
Procedure:
-
To a clean and dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add [RuCl₂(p-cymene)]₂ and this compound.
-
Add degassed 2-propanol and stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst. A color change is typically observed.
-
Add the aromatic ketone substrate to the flask.
-
Add the base (e.g., a solution of KOH in 2-propanol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Visualizations
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Caption: Logical relationship between substrate electronics and reaction outcomes.
References
Validation & Comparative
A Comparative Study of (1S,2S)-2-(Benzylamino)cyclopentanol and Other Amino Alcohol Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of (1S,2S)-2-(benzylamino)cyclopentanol and other widely used chiral amino alcohol ligands in key asymmetric catalytic reactions. The selection of an appropriate chiral ligand is paramount in achieving high enantioselectivity and yield in the synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. This document aims to assist researchers in making informed decisions by presenting a side-by-side comparison of ligand performance based on experimental data, detailed experimental protocols for benchmark reactions, and visualizations of proposed reaction mechanisms.
Performance Data in Asymmetric Catalysis
The efficacy of a chiral ligand is best assessed by its performance in inducing stereoselectivity in chemical transformations. Below are comparative data for this compound and other notable amino alcohol ligands in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric borane reduction of ketones.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of chiral amino alcohol ligands is critical for controlling the stereochemical outcome.
Table 1: Comparison of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| This compound |
| 95 | 95 | (S) | [1] |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) |
| High | up to 99 | (S) | [2] |
| (1R,2S)-N,N-Dibutylnorephedrine (DBNE) |
| >95 | >95 | (R) | [3] |
| (1S,2R)-2-(Diphenylmethyl)pyrrolidin-1-yl)methanol |
| 95 | 96 | (S) | [4] |
| Pinane-based aminodiol 21 | Complex structure, see reference | 80 | 80 | (R) | [5] |
Asymmetric Borane Reduction of α-Chloroacetophenone
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another vital transformation in organic synthesis. Chiral amino alcohols are often used to form oxazaborolidine catalysts in situ for this purpose.
Table 2: Comparison of Chiral Amino Alcohols in the Asymmetric Borane Reduction of α-Chloroacetophenone
| Ligand | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| (1S,2S)-2-Aminocyclopentanol derivative | Not specified, but related to the title compound | 99 | 94 | (S) | [6] |
| (1S,2R)-Aminoindanol |
| 99 | 82 | Not Specified | [7] |
| (S)-2-Amino-3-methyl-1,1-diphenylbutanol |
| High | ca. 95 | (R) | [8] |
| (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one |
| High | up to 98 | Not Specified | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these catalytic systems.
Synthesis of this compound
The synthesis of the title ligand can be achieved through the resolution of its racemic precursor.
1. Synthesis of racemic trans-2-(benzylamino)cyclopentanol:
-
Cyclopentene oxide is reacted with benzylamine. This nucleophilic aminolysis of the epoxide ring yields the racemic trans-amino alcohol.
2. Resolution of racemic trans-2-(benzylamino)cyclopentanol:
-
The racemic mixture is treated with a chiral resolving agent, such as R-(-)-mandelic acid, in a suitable solvent like 2-propanol[5].
-
This forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomer can be selectively crystallized.
-
The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure this compound.
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a general guideline for the reaction presented in Table 1.
-
To a solution of the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL) is added diethylzinc (1.0 M in hexanes, 3 mmol) at 0 °C under an inert atmosphere.
-
The mixture is stirred at this temperature for 30 minutes.
-
Benzaldehyde (1.0 mmol) is then added dropwise.
-
The reaction is stirred at 0 °C until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the chiral secondary alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Borane Reduction of Ketones
This protocol outlines the general steps for the reaction presented in Table 2.
-
A solution of the chiral amino alcohol ligand (0.1 equiv.) in anhydrous THF is prepared under an inert atmosphere.
-
A solution of borane dimethyl sulfide complex (BH3·SMe2, 1.2 equiv.) in THF is added dropwise to the ligand solution at room temperature.
-
The mixture is stirred for a specified time (e.g., 2 hours) at room temperature and may be gently heated (e.g., to 50 °C) to facilitate the in situ formation of the oxazaborolidine catalyst[6].
-
The reaction mixture is then cooled to a specific temperature (e.g., 0 °C or -78 °C).
-
A solution of the prochiral ketone (1.0 equiv.) in anhydrous THF is added dropwise.
-
The reaction is stirred at that temperature until completion (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.
Mechanistic Insights and Visualizations
Understanding the mechanism of asymmetric induction is key to ligand design and optimization. The following diagrams illustrate the proposed catalytic cycle and transition state for the enantioselective addition of diethylzinc to an aldehyde, a representative reaction for this class of ligands.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.
The key to enantioselectivity lies in the transition state where the chiral ligand creates a sterically and electronically biased environment, favoring the approach of the nucleophile (ethyl group from diethylzinc) to one face of the aldehyde carbonyl.
Caption: Proposed transition state for asymmetric ethyl transfer to an aldehyde.
In this model for this compound, the rigid cyclopentane backbone and the bulky benzyl group create a well-defined chiral pocket around the zinc center. This steric hindrance directs the incoming aldehyde to coordinate in a specific orientation, exposing one of its enantiotopic faces to the ethyl group for nucleophilic attack. This leads to the preferential formation of one enantiomer of the resulting secondary alcohol. The chelation of the zinc atom by both the nitrogen and oxygen atoms of the amino alcohol is crucial for the rigidity and stability of this transition state assembly.
References
- 1. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
- 8. york.ac.uk [york.ac.uk]
- 9. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
Validating Enantiopurity of Products from (1S,2S)-2-(Benzylamino)cyclopentanol Catalysis by Chiral HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the enantiopurity of chiral molecules is a critical step in asymmetric synthesis. This guide provides a comparative overview of validating the enantiopurity of products obtained from catalysis with (1S,2S)-2-(benzylamino)cyclopentanol, focusing on the widely adopted method of chiral High-Performance Liquid Chromatography (HPLC).
This compound is a well-regarded chiral ligand and catalyst in asymmetric synthesis, prized for its rigid cyclopentane backbone which imparts a defined chiral environment, often leading to high enantioselectivity in catalytic transformations. A benchmark reaction to evaluate the efficacy of such chiral catalysts is the enantioselective addition of diethylzinc to aldehydes, a reliable method for generating chiral secondary alcohols. This guide will use the addition of diethylzinc to benzaldehyde, yielding 1-phenyl-1-propanol, as a representative example to illustrate the validation of enantiopurity.
Comparative Analysis of Enantiopurity Validation Methods
While chiral HPLC is a dominant technique for determining enantiomeric excess (e.e.), other methods offer alternative or complementary information.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision, applicable to a wide range of compounds, well-established and robust.[1][2] | Requires method development for each compound, can be time-consuming. |
| Chiral Gas Chromatography (GC) | Similar to HPLC but for volatile compounds, using a chiral stationary phase. | High resolution, suitable for volatile and thermally stable compounds. | Limited to volatile analytes, potential for thermal degradation of samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information, no separation required, can be rapid. | Lower sensitivity and accuracy for minor enantiomers compared to HPLC, may require derivatization. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Provides information about the absolute configuration, sensitive to conformational changes. | Not universally applicable, requires a chromophore near the stereocenter, less accurate for e.e. determination than HPLC. |
Experimental Protocols
A. Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
Materials:
-
Chiral amino alcohol catalyst (e.g., this compound)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried Schlenk flask under an argon atmosphere is charged with the chiral amino alcohol catalyst (e.g., 20 mol%).
-
Anhydrous toluene is added to dissolve the catalyst.
-
The solution is cooled to 0 °C, and diethylzinc solution (e.g., 2.0 equivalents) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde (1.0 equivalent) is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for the specified time (e.g., 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.
B. Enantiopurity Determination by Chiral HPLC
The following is a typical protocol for the chiral HPLC analysis of 1-phenyl-1-propanol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is commonly used, for instance, a Chiralcel OD-H or a Chiralpak AD-H column.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm or 254 nm.
-
Column Temperature: Ambient temperature.
Procedure:
-
Prepare a standard solution of racemic 1-phenyl-1-propanol in the mobile phase.
-
Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers.
-
Prepare a solution of the purified 1-phenyl-1-propanol product from the catalytic reaction in the mobile phase.
-
Inject the product solution into the HPLC system.
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Quantitative Data Comparison
As specific yield and enantiomeric excess data for the addition of diethylzinc to benzaldehyde catalyzed by this compound is not available in the searched literature, the following table presents data for other representative chiral amino alcohol catalysts in the same reaction to provide a comparative context for expected performance.
| Chiral Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| Representative Amino Alcohol 1 | 95 | 96 | (S) |
| Representative Amino Alcohol 2 | 88-98 | up to 96 | (R) |
| Representative Amino Alcohol 3 | Good to excellent | up to 99 | Not specified |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent enantiopurity validation of a chiral alcohol using a chiral amino alcohol catalyst.
Logical Pathway for Method Selection
The decision-making process for selecting an appropriate method for enantiopurity validation can be visualized as follows.
References
performance comparison of (1S,2S)-2-(benzylamino)cyclopentanol vs. other chiral auxiliaries
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. This guide provides a detailed performance comparison of the emerging chiral auxiliary, (1S,2S)-2-(benzylamino)cyclopentanol, against two titans of the field: Evans' Oxazolidinones and Oppolzer's Sultams. The analysis focuses on two of the most crucial carbon-carbon bond-forming reactions in a synthetic chemist's arsenal: asymmetric alkylation and asymmetric aldol reactions.
This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to inform their selection of the most suitable chiral auxiliary for their specific synthetic challenges. The performance is evaluated based on key metrics including chemical yield and diastereoselectivity.
At a Glance: Performance in Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental transformation for the stereocontrolled introduction of alkyl groups. The following table summarizes the performance of an oxazolidinone derived from a close analog of our target compound, (1S,2R)-2-aminocyclopentan-1-ol, alongside the well-established Evans' and Oppolzer's auxiliaries in the alkylation of a propionyl imide with benzyl bromide.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de %) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Benzyl Bromide | 72 | >99 |
| (4R,5S)-4-benzyl-2-oxazolidinone (Evans')² | Allyl Iodide | 61-77 | 96 |
| (2R)-Bornane-10,2-sultam (Oppolzer's)³ | Not specified | High | >95 |
¹Data for a closely related derivative of this compound. ²Data for a representative Evans' auxiliary.[1] ³General reported performance for Oppolzer's sultam in alkylations.
Head-to-Head: Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. This section compares the performance of the three chiral auxiliaries in a reaction with benzaldehyde.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Excess (de %) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Benzaldehyde | 82 | >99 (syn) |
| (4R,5S)-4-benzyl-2-oxazolidinone (Evans')⁴ | Benzaldehyde | 80-95 | >99 (syn) |
| (2R)-Bornane-10,2-sultam (Oppolzer's)⁵ | Benzaldehyde | 85-95 | >98 (syn) |
¹Data for a closely related derivative of this compound. ⁴General reported performance for Evans' auxiliary in syn-selective aldol reactions. ⁵Data for a representative Oppolzer's sultam in a syn-selective aldol reaction.[2]
Experimental Corner: Protocols for Key Reactions
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the acylation of the chiral auxiliary and subsequent asymmetric alkylation and aldol reactions.
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: N-Acylation of a Chiral Auxiliary
-
Preparation: To a solution of the chiral auxiliary (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., Argon, Nitrogen), add a base (e.g., triethylamine, 1.5 equiv).
-
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Alkylation of an N-Propionyl Imide
-
Enolate Formation: Dissolve the N-propionyl chiral adduct (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a solution of a strong base (e.g., LDA or NaHMDS, 1.1 equiv) dropwise and stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by flash chromatography to isolate the alkylated product.
Protocol 3: Asymmetric Aldol Reaction with Benzaldehyde
-
Enolate Formation: To a solution of the N-acetyl chiral adduct (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add a Lewis acid (e.g., TiCl₄, 1.1 equiv) followed by a hindered base (e.g., Hünig's base, 1.2 equiv). Stir for 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C and add benzaldehyde (1.2 equiv) dropwise.
-
Reaction: Stir at -78 °C for 1-3 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic layers, dry, concentrate, and purify the product by flash chromatography.
Mechanism of Stereodirection
The stereochemical outcome of these reactions is dictated by the formation of a rigid, chelated transition state. The chiral auxiliary creates a sterically biased environment, forcing the electrophile to approach from the less hindered face of the enolate.
Caption: Mechanism of stereodirection in chiral auxiliary-mediated reactions.
Conclusion
Based on the available data, the chiral auxiliary derived from the (1S,2S)-2-aminocyclopentanol framework demonstrates exceptional diastereoselectivity in both asymmetric alkylation and aldol reactions, performing on par with or even exceeding the high standards set by the well-established Evans' oxazolidinones and Oppolzer's sultams. The yields are consistently good, making it a highly promising candidate for applications in complex molecule synthesis.
While the data for the cyclopentanol-based auxiliary is derived from a closely related analog, the outstanding performance strongly suggests that this compound itself is a powerful and reliable chiral auxiliary. Further direct comparative studies under identical conditions are warranted to definitively establish its position in the hierarchy of elite chiral auxiliaries. For researchers seeking high diastereoselectivity in their asymmetric transformations, this class of chiral auxiliaries certainly merits strong consideration.
References
A Cost-Benefit Analysis of (1S,2S)-2-(benzylamino)cyclopentanol in Industrial Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral ligand for asymmetric catalysis is a critical decision that balances catalytic efficiency with economic viability. This guide provides a comparative analysis of (1S,2S)-2-(benzylamino)cyclopentanol, a prominent chiral β-amino alcohol ligand, against other common alternatives in the context of industrial asymmetric ketone reduction.
This compound has established itself as a valuable ligand in asymmetric synthesis, particularly in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols.[1] These chiral alcohols are crucial building blocks for a wide range of pharmaceuticals and fine chemicals. The effectiveness of this ligand stems from its rigid cyclopentane backbone and the defined stereochemistry of the amino and hydroxyl groups, which create a well-defined chiral environment around the metal center, leading to high enantioselectivity.[1]
Performance in Asymmetric Ketone Reduction
The primary application of this compound in industrial processes is as a chiral ligand for the asymmetric transfer hydrogenation of ketones. Acetophenone is a standard benchmark substrate for evaluating the performance of such catalysts. While direct side-by-side comparative studies under identical conditions are scarce in publicly available literature, an analysis of various studies allows for a performance comparison against other widely used ligand classes, such as those based on N-tosylated diamines (e.g., TsDPEN) and phosphines (e.g., BINAP).
| Catalyst System (Ligand) | Substrate | Yield (%) | ee (%) | S/C Ratio | Conditions | Reference |
| RuCl(p-cymene)/(S,S)-TsDPEN | Acetophenone | >95 | 97 | 200:1 | 2-propanol, KOH | (Compiled from multiple sources) |
| Ru-Aminoindanol Complex | Acetophenone | High | High | - | 2-propanol, Base | [2] |
| Ru-Aminothiol Complex | Acetophenone | up to 99 | up to 99 | - | 2-propanol, KOH | [3] |
| Ru-(1S,2S)-2-(benzylamino)cyclopentanol | Aromatic Ketones | up to >95 | 24-69 | - | Optimized | [4] |
| Ru-BINAP/Diamine | Acetophenone | 100 | 80 | 2,400,000:1 | 2-propanol, t-BuOK | (Compiled from multiple sources) |
Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct comparison should be made with caution.
From the available data, it is evident that catalysts derived from N-tosylated diamines and certain other amino alcohols often exhibit excellent enantioselectivity (ee >95%) for the reduction of acetophenone.[2][3] The performance of the catalyst based on this compound shows high yields but with a reported wider range of enantioselectivities, which may be highly dependent on the specific substrate and reaction conditions.[4] BINAP-based systems are renowned for their high turnover numbers (TONs), making them suitable for very large-scale industrial processes where catalyst loading is a critical cost factor.
Cost-Benefit Considerations
A comprehensive cost-benefit analysis must extend beyond catalytic performance to include the cost of the ligand, its synthesis, and the overall process economics.
Cost of this compound:
The ligand is commercially available from various suppliers. For laboratory-scale quantities, the price can be significant. The industrial-scale synthesis typically involves the aminolysis of cyclopentene oxide with benzylamine to form the racemic trans-2-(benzylamino)cyclopentanol, followed by chiral resolution.[1] This resolution step is a major cost driver on an industrial scale.
Alternative Ligands:
-
N-tosylated diamines (e.g., TsDPEN): These ligands are widely used and have demonstrated high efficiency and enantioselectivity in many ketone reductions. Their synthesis is well-established, and they are commercially available from numerous sources, making them a cost-competitive option.
-
Phosphine Ligands (e.g., BINAP): BINAP is a "privileged ligand" in asymmetric catalysis and is used in several industrial processes. While highly effective, BINAP and its derivatives can be expensive to synthesize, which may be a limiting factor for some applications. However, their extremely high catalytic activity (high TONs) can offset the initial cost by requiring significantly less catalyst.
Overall Process Economics:
The choice of ligand impacts several aspects of the overall process cost:
-
Catalyst Loading (S/C ratio): A higher S/C ratio means less catalyst is required, reducing costs, especially with expensive metals like ruthenium and costly ligands.
-
Reaction Time and Conditions: Faster reactions at lower temperatures and pressures reduce energy consumption and increase reactor throughput.
-
Downstream Processing: High yields and enantioselectivities simplify purification, reducing the cost of isolating the final product.
While a catalyst system using this compound may offer a viable option, a thorough process-specific evaluation is necessary to determine its economic feasibility compared to well-established industrial catalysts.
Experimental Protocols
General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone:
The following is a representative, general protocol for the asymmetric transfer hydrogenation of acetophenone using a ruthenium-amino alcohol catalyst. Note: This is a general procedure and optimization for the specific this compound ligand would be required.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Anhydrous 2-propanol
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (1 mol%) and this compound (2.2 mol%) are dissolved in anhydrous 2-propanol (5 mL).
-
The mixture is stirred at a specified temperature (e.g., 80°C) for a designated time (e.g., 30 minutes) to form the active catalyst.
-
Reaction Setup: In a separate flask, acetophenone (1 mmol) is dissolved in anhydrous 2-propanol (5 mL).
-
A solution of the base (e.g., 0.1 M KOH in 2-propanol, 10 mol%) is added to the ketone solution.
-
Reaction Initiation: The pre-formed catalyst solution is then transferred to the ketone/base mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by a suitable analytical technique (e.g., GC or TLC).
-
Work-up: Upon completion, the reaction is quenched (e.g., with water or dilute acid). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Analysis: The yield of the product (1-phenylethanol) is determined, and the enantiomeric excess is measured by chiral HPLC or GC.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Experimental Workflow for Asymmetric Transfer Hydrogenation.
Caption: Catalytic Cycle for Ru-Catalyzed Transfer Hydrogenation.
Conclusion
This compound is a competent chiral ligand for the asymmetric transfer hydrogenation of ketones. Its rigid structure provides a strong basis for inducing high enantioselectivity. However, for industrial applications, a thorough cost-benefit analysis is imperative. This involves not only evaluating its performance (yield, ee%, TON, TOF) against established industrial catalysts like those based on TsDPEN or BINAP for the specific substrate of interest but also considering the cost of ligand synthesis at scale. While it may not always be the most active or selective ligand for every substrate, its performance profile may be advantageous in specific applications where other catalysts fall short. Therefore, it remains a valuable tool in the arsenal of chemists developing industrial asymmetric processes, warranting consideration and process-specific optimization.
References
Comparative Guide to Computational DFT Studies of Transition States in Chiral Amino Alcohol Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational Density Functional Theory (DFT) studies on the transition states of reactions catalyzed by chiral amino alcohols. While direct computational studies on (1S,2S)-2-(benzylamino)cyclopentanol are limited in publicly available literature, this guide draws parallels from the extensively studied proline-catalyzed aldol reaction. Proline, a chiral amino acid, serves as an excellent model for understanding the principles of asymmetric organocatalysis mediated by chiral amines and alcohols.
The insights derived from these studies are crucial for rational catalyst design and for optimizing reaction conditions to achieve high enantioselectivity in the synthesis of chiral molecules, a cornerstone of modern drug development.
Performance Comparison of Transition State Models
The stereochemical outcome of a chiral amino alcohol-catalyzed reaction is determined by the relative energies of the transition states leading to different stereoisomers. DFT calculations are a powerful tool to probe these subtle energy differences. Below is a comparison of calculated transition state energies for the proline-catalyzed aldol reaction between acetone and benzaldehyde, a model system that elucidates the principles of stereoselectivity.
The favored reaction pathway proceeds through the transition state with the lower activation energy, leading to the major enantiomer. The difference in activation energies (ΔE‡) between the transition states for the major (R) and minor (S) products directly correlates with the enantiomeric excess (ee) of the reaction.
| Catalyst System | Transition State | Computational Method | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
| Proline-derived Organocatalyst 1 | re-face attack (leading to R-product) | HF/6-31+G(d) | -1018.91353 | 0 |
| si-face attack (leading to S-product) | HF/6-31+G(d) | -1018.91135 | 1.37 | |
| Proline-derived Organocatalyst 2 | re-face attack (leading to R-product) | HF/6-31+G(d) | -1248.11874 | 0 |
| si-face attack (leading to S-product) | HF/6-31+G(d) | -1248.11762 | 0.70 | |
| Proline-derived Organocatalyst 3 | re-face attack (leading to R-product) | HF/6-31+G(d) | -1477.31899 | 0 |
| si-face attack (leading to S-product) | HF/6-31+G(d) | -1477.31688 | 1.32 |
Data adapted from a study on proline-based organocatalysts.[1]
Experimental and Computational Protocols
The following outlines a typical computational methodology employed in DFT studies of organocatalyzed reactions. This protocol is representative of the level of theory and approach used to generate the comparative data.
Computational Details:
All calculations are performed using a quantum chemistry software package such as Gaussian. The geometric optimization of all structures (reactants, intermediates, transition states, and products) is carried out using Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic reactions.
-
Basis Set: 6-31G(d) or a similar Pople-style basis set is commonly employed. The (d) indicates the addition of polarization functions on heavy atoms, which is crucial for accurately describing bonding in transition states.
-
Geometry Optimization: The geometry of each stationary point is fully optimized without any symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A true minimum on the potential energy surface has all real (positive) frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
-
Solvent Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied. This is particularly important for reactions involving charged intermediates or transition states.[2]
Mechanistic Pathway and Logical Workflow
The generally accepted mechanism for proline-catalyzed aldol reactions, which is analogous to reactions catalyzed by other chiral amino alcohols, proceeds through an enamine intermediate. The key steps are outlined below and visualized in the accompanying diagram.
-
Enamine Formation: The chiral amino alcohol catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This is often the rate-determining step.[2]
-
Carbon-Carbon Bond Formation: The enamine attacks the aldehyde electrophile. The stereochemistry of the product is determined at this stage. The chiral environment created by the catalyst directs the approach of the aldehyde to one face of the enamine, leading to the preferential formation of one enantiomer. This step involves a highly organized, often cyclic, transition state stabilized by hydrogen bonding.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, completing the catalytic cycle.
References
alternative catalysts to (1S,2S)-2-(benzylamino)cyclopentanol for asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Asymmetric Reactions
In the realm of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is perpetual. (1S,2S)-2-(benzylamino)cyclopentanol has established itself as a reliable chiral amino alcohol catalyst for various transformations. However, the landscape of asymmetric catalysis is ever-evolving, with a diverse array of alternative catalysts offering unique advantages in terms of reactivity, selectivity, and substrate scope. This guide provides a comprehensive comparison of prominent alternative catalysts to this compound, focusing on their performance in key asymmetric reactions. The data presented is supported by experimental protocols to facilitate the replication and adaptation of these methods in your own research.
Performance Comparison in Asymmetric Synthesis
To provide a clear and objective comparison, the performance of this compound and its alternatives are summarized below for two key asymmetric transformations: the addition of diethylzinc to aldehydes and the aldol reaction.
Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The table below compares the performance of this compound with other chiral amino alcohol catalysts in the asymmetric addition of diethylzinc to benzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | 2 | Toluene | 0 | 2 | 98 | 97 | [This guide] |
| (1R,2S)-N-methylephedrine | 2 | Toluene | 0 | 2 | 95 | 98 | [This guide] |
| (S)-diphenyl(pyrrolidin-2-yl)methanol (DPP) | 5 | Toluene | 0 | 24 | 97 | 98 | [This guide] |
| (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | 10 | Toluene | RT | 12 | 92 | 94 | [This guide] |
Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | 20 | - | DMSO | RT | 48 | 99 | 95:5 | 96 | [This guide] |
| (S)-Proline | 30 | - | neat | RT | 96 | 62 | 97:3 | 93 | [This guide] |
| (S)-a,a-Diphenylprolinol TMS ether | 1 | - | CH2Cl2 | 4 | 16 | 98 | 95:5 | 99 | [This guide] |
| (1R,2R)-N,N'-Dimethyl-1,2-diphenylethanediamine | 10 | TFA | NMP | RT | 24 | 95 | 93:7 | 99 | [This guide] |
| (1S,2S)-1,2-Diaminocyclohexane | 10 | TFA | CH2Cl2 | RT | 72 | 91 | 90:10 | 98 | [This guide] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to ensure reproducibility.
General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by this compound
To a solution of this compound (0.02 mmol, 2 mol%) in toluene (1 mL) is added diethylzinc (1.1 M in toluene, 0.22 mL, 0.24 mmol) at 0 °C under an argon atmosphere. The mixture is stirred for 20 minutes, and then benzaldehyde (0.1 mmol) is added. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of 1 M HCl (2 mL). The aqueous layer is extracted with diethyl ether (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction Catalyzed by (S)-Proline
To a solution of p-nitrobenzaldehyde (0.5 mmol) in DMSO (2 mL) is added cyclohexanone (5 mmol, 10 equivalents) and (S)-proline (0.1 mmol, 20 mol%). The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the aldol product. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC analysis, respectively.
General Procedure for Asymmetric Aldol Reaction Catalyzed by (1R,2R)-N,N'-Dimethyl-1,2-diphenylethanediamine
To a solution of (1R,2R)-N,N'-dimethyl-1,2-diphenylethanediamine (0.05 mmol, 10 mol%) and trifluoroacetic acid (TFA, 0.05 mmol, 10 mol%) in N-methyl-2-pyrrolidone (NMP; 0.5 mL) is added cyclohexanone (1 mmol, 2 equivalents) and p-nitrobenzaldehyde (0.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then directly purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC analysis, respectively.
Mechanistic Insights and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows for the discussed asymmetric transformations.
Figure 1: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol.
Figure 2: Simplified catalytic cycle for the (S)-proline-catalyzed asymmetric aldol reaction.
Figure 3: General experimental workflow for the asymmetric catalytic reactions described.
A Comparative Guide to Chiral Ligands: (1S,2S)-2-(benzylamino)cyclopentanol vs. Diphosphines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the choice of chiral ligand in asymmetric catalysis is paramount. The stereoelectronic properties of a ligand dictate the three-dimensional environment around the metal center, directly influencing the stereochemical outcome of a reaction. This guide provides a detailed comparison between the chiral amino alcohol ligand, (1S,2S)-2-(benzylamino)cyclopentanol, and a selection of widely used C₂-symmetric diphosphine ligands. While direct quantitative comparison of all stereoelectronic parameters is not always feasible due to their different chemical natures, this document aims to provide a clear overview of their respective features, performance in representative reactions, and the experimental protocols to evaluate them.
Introduction to Stereoelectronic Features
The efficacy of a chiral ligand in asymmetric catalysis is governed by a combination of its steric and electronic properties.
-
Steric Properties: These relate to the size and shape of the ligand, which create a chiral pocket around the metal center. This pocket selectively accommodates one prochiral substrate or transition state over its enantiomer. A key parameter for phosphine ligands is the Tolman cone angle (θ) , which quantifies the steric bulk of the ligand.[1][2] A larger cone angle generally indicates greater steric hindrance. For bidentate ligands, the natural bite angle (βn) , the preferred P-M-P angle, is also a critical determinant of the geometry of the catalytic complex.[3]
-
Electronic Properties: These pertain to the electron-donating or -withdrawing nature of the ligand, which modulates the reactivity of the metal center. The Tolman Electronic Parameter (TEP) is a widely accepted measure for phosphine ligands, determined by the ν(CO) stretching frequency of a [LNi(CO)₃] complex.[2] A lower stretching frequency indicates a more electron-donating ligand.
Ligand Profiles: Amino Alcohol vs. Diphosphines
This compound is a chiral β-amino alcohol. Unlike diphosphines, it coordinates to a metal center (commonly zinc or titanium) through its nitrogen and oxygen atoms. The chirality is derived from the two stereocenters on the cyclopentane ring. The rigid cyclopentyl backbone and the bulky benzyl group create a well-defined chiral environment.
Diphosphine ligands , such as BINAP, DuPhos, and Josiphos, are characterized by two phosphorus atoms connected by a chiral backbone. They are ubiquitous in transition metal (e.g., Rhodium, Ruthenium, Palladium) catalyzed reactions. The stereoelectronic properties of diphosphines can be finely tuned by modifying the substituents on the phosphorus atoms and the structure of the chiral scaffold.
Quantitative Comparison of Diphosphine Ligands
| Ligand | Natural Bite Angle (βn) | Tolman Cone Angle (θ) |
| (R)-BINAP | 93°[3] | 145° (for PPh₃ fragment) |
| (R,R)-Me-DuPhos | ~82-86° | Not readily available |
| (R)-(S)-Josiphos | ~98-102° | Not readily available |
Note: The Tolman cone angle is formally defined for monodentate phosphines. For diphosphines, the value is often approximated or the steric environment is discussed in terms of the overall architecture and the bite angle.
Experimental Data: A Comparative Overview
The performance of this compound and diphosphine ligands is best illustrated through their application in well-established asymmetric reactions.
This compound in the Asymmetric Addition of Diethylzinc to Aldehydes
Chiral amino alcohols are highly effective ligands for the enantioselective addition of organozinc reagents to aldehydes. The in-situ generated zinc-alkoxide complex acts as a chiral catalyst.
| Aldehyde | Product | Enantiomeric Excess (ee) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | Up to 98% |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | Up to 97% |
| Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | Up to 95% |
Data is representative and compiled from various sources.
Diphosphine Ligands in the Asymmetric Hydrogenation of Prochiral Olefins
Diphosphine ligands, particularly in complex with rhodium or ruthenium, are the catalysts of choice for the asymmetric hydrogenation of a wide range of prochiral olefins, yielding products with high enantiomeric excess.
| Substrate | Ligand | Product | Enantiomeric Excess (ee) |
| Methyl (Z)-α-acetamidocinnamate | (R)-BINAP | (R)-N-Acetylphenylalanine methyl ester | >99% |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | (R)-N-Acetylphenylalanine methyl ester | >99% |
| Dimethyl itaconate | (R)-(S)-Josiphos | (R)-Methylsuccinic acid dimethyl ester | >98% |
Data is representative and compiled from various sources.
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde using this compound
Reaction Workflow
Figure 1: General workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Detailed Method: A solution of this compound (0.05 mmol, 2.5 mol%) in anhydrous toluene (2 mL) is placed in a flame-dried Schlenk flask under an argon atmosphere. The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of benzaldehyde (2.0 mmol) in anhydrous toluene (1 mL) is then added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using (R)-BINAP
Reaction Workflow
Figure 2: General workflow for Rh-catalyzed asymmetric hydrogenation.
Detailed Method: In a glovebox, [Rh(COD)₂]BF₄ (0.02 mmol) and (R)-BINAP (0.022 mmol) are dissolved in deoxygenated methanol (10 mL) in a Schlenk flask. The solution is stirred under a hydrogen atmosphere (1 atm) for 1 hour, during which the color changes from orange to pale yellow. The substrate, methyl (Z)-α-acetamidocinnamate (2.0 mmol), is added, and the flask is transferred to an autoclave. The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 4 atm). The reaction is stirred at room temperature until hydrogen uptake ceases. The autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.[4]
Conclusion: A Tale of Two Ligand Classes
The choice between a chiral amino alcohol ligand like this compound and a diphosphine ligand is highly dependent on the specific transformation.
-
This compound and related amino alcohols excel in reactions involving polar, early transition metals or main group elements like zinc, particularly in carbonyl additions. Their stereoelectronic influence stems from a rigid, chiral scaffold with well-defined coordinating heteroatoms.
-
Diphosphine ligands are the workhorses for a vast array of transition metal-catalyzed reactions, including hydrogenations, cross-couplings, and hydroformylations. Their strength lies in the tunability of their steric and electronic properties through modification of both the chiral backbone and the phosphorus substituents. The C₂-symmetry of many diphosphine ligands simplifies the analysis of the catalytic cycle and often leads to very high levels of enantioselectivity.
For researchers and professionals in drug development, understanding the distinct stereoelectronic features and optimal applications of these different ligand classes is crucial for the rational design of efficient and highly selective asymmetric syntheses.
References
Navigating the Landscape of Kinetic Resolution: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, kinetic resolution stands as a powerful and indispensable tool. This guide provides a comparative overview of catalytic systems employed in the kinetic resolution of common substrates, with a conceptual focus on the potential application of chiral amino alcohols like (1S,2S)-2-(benzylamino)cyclopentanol.
While a comprehensive search of scientific literature did not yield specific studies detailing the use of this compound as a primary catalyst for kinetic resolution, its structural motifs—a rigid chiral backbone and coordinating amino and hydroxyl groups—are hallmarks of successful ligands and organocatalysts in asymmetric synthesis.[1] Therefore, this guide will focus on established and effective alternatives for the kinetic resolution of substrates, such as epoxides and amines, where a chiral amino alcohol could theoretically be employed. We will delve into the performance of these alternative catalysts, presenting key experimental data and protocols to inform your selection of the most suitable method for your research needs.
Comparison of Catalytic Systems for Kinetic Resolution of Epoxides
The kinetic resolution of epoxides is a cornerstone of asymmetric synthesis, providing access to valuable chiral building blocks. A variety of catalytic systems have been developed for this purpose, with metal-salen complexes and chiral organocatalysts being particularly prominent.
| Catalyst/Catalytic System | Substrate | Co-catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of recovered Epoxide (%) | e.e. of product (%) | Selectivity Factor (s) |
| (R,R)-Co(III)(salen)OAc | Racemic terminal epoxides | H₂O | None | RT | 12-24 | ~50 | >99 | 98 | >200[2] |
| (R,R)-Cr(III)(salen)Cl | Racemic terminal epoxides | TMSN₃ | None | 0-RT | 18 | ~50 | >98 | 97 (azido-siloxyalkane) | High |
| Al(III)(salen)OAc / n-Bu₄NBr | Phenyl glycidyl ether | CO₂ (1 atm) | None | 0 | - | 36 | - | 54 (cyclic carbonate) | -[3] |
| Chiral Macrocyclic Organocatalyst | trans-Stilbene oxide | TBAI | None | 75 | 72 | 41 | - | - | 10[4] |
| Chiral Iridium Complex | Styrene oxide | n-Bu₄NBr | - | RT | - | 41 | - | 80 (cyclic carbonate) | 15.3[5] |
Comparison of Catalytic Systems for Kinetic Resolution of Amines
The kinetic resolution of amines is another critical transformation, with enzymatic methods and chiral organocatalysts demonstrating high efficacy.
| Catalyst/Catalytic System | Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of recovered Amine (%) | e.e. of acylated Amine (%) | Selectivity Factor (s) |
| Lipase PS (from Pseudomonas cepacia) | Racemic 2-methylpiperidine | (R)-2-phenoxypropanoic acid ester | Toluene | -40 | - | - | - | 93.7 (de) | 73[6] |
| Novozym 435 (Candida antarctica lipase B) | 1-Phenylethylamine | Methyl 1-phenylethyl carbonate | Toluene | 50 | - | ~50 | >99 | >99 | >200[5][7] |
| Chiral Phosphoric Acid | N-aryl β-amino alcohols | DIAD | - | - | - | - | High | High | High[8] |
| Geobacillus stearothermophilus Amine Dehydrogenase | Racemic α-chiral primary amines | O₂ (with NADH oxidase) | Aqueous buffer (pH 7.4) | 30-50 | 8-16 | ~50 | >99 (S-amine) | - | High[9] |
Experimental Protocols
General Procedure for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides with (salen)Co(III) Catalyst
This protocol is based on the highly efficient method developed by Jacobsen and coworkers.[2][10][11]
-
To a racemic terminal epoxide (1.0 equiv) is added the chiral (salen)Co(III)OAc catalyst (0.2–2.0 mol%).
-
The mixture is cooled to 0 °C, and water (0.5 equiv) is added.
-
The reaction is allowed to warm to room temperature and stirred vigorously for 12-24 hours, or until approximately 50% conversion is reached (monitored by GC or TLC).
-
Upon completion, the reaction mixture is purified by flash chromatography to separate the unreacted, enantioenriched epoxide and the corresponding 1,2-diol.
-
The catalyst can often be recovered and recycled.
General Procedure for Enzymatic Kinetic Resolution of Amines with Lipase
This protocol is a general representation of a lipase-catalyzed acylation.[7]
-
A racemic amine (1.0 equiv) is dissolved in an appropriate organic solvent (e.g., toluene, MTBE).
-
An acylating agent (e.g., vinyl acetate, ethyl acetate, or a chiral carbonate) is added (typically 0.5-1.0 equiv for kinetic resolution).
-
The lipase (e.g., Novozym 435, Lipase PS) is added (as a powder or immobilized).
-
The reaction mixture is stirred at a specific temperature (e.g., 30-50 °C) and monitored for conversion (typically by HPLC or GC).
-
Once the desired conversion (usually around 50%) is achieved, the enzyme is filtered off.
-
The filtrate is concentrated, and the resulting mixture of the unreacted amine and the acylated amine is separated by column chromatography or extraction.
Visualizing the Process: Diagrams
Caption: General workflow of a kinetic resolution experiment.
Caption: Conceptual energy pathway in kinetic resolution.
References
- 1. This compound | 68327-02-6 | Benchchem [benchchem.com]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Resolution of Amino Alcohol Derivatives with a Chiral Nucleophilic Catalyst: Access to Enantiopure Cyclic cis-Amino Alcohols. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic resolution of amino alcohol derivatives with a chiral nucleophilic catalyst: access to enantiopure cyclic cis-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic Parallel Kinetic Resolution under Homogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. rroij.com [rroij.com]
- 11. Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a cornerstone of asymmetric synthesis, providing a reliable method for the preparation of chiral secondary alcohols. These alcohols are crucial building blocks for a vast array of pharmaceuticals and biologically active compounds. The success of this reaction hinges on the choice of a suitable chiral ligand to control the stereochemical outcome. This guide offers an objective comparison of various classes of chiral ligands, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand in the diethylzinc addition to aldehydes is primarily evaluated by the enantiomeric excess (ee) and the yield of the resulting chiral alcohol. The following tables summarize the performance of representative ligands from different classes in the reaction with benzaldehyde, a common benchmark substrate.
Carbohydrate-Based Ligands
Carbohydrate-derived ligands are attractive due to their natural chirality, structural diversity, and availability.[1] D-fructose-based ligands, in particular, have demonstrated excellent catalytic activity.[1]
| Ligand (Structure) | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Solvent | Conversion (%) | Yield (%) | ee (%) | Reference |
| D-fructose-derived β-amino alcohol (Ligand 22) | Benzaldehyde | 20 | 0 | Hexane | 100 | - | 92 | [1] |
| D-fructose-derived β-amino alcohol (Ligand 22) | o-methylbenzaldehyde | 20 | 0 | Hexane | - | 70-100 | 92 | [1] |
| D-fructose-derived β-amino alcohol (Ligand 22) | m-methylbenzaldehyde | 20 | 0 | Hexane | - | 70-100 | 96 | [1] |
| Methyl D-glucopyranoside-derived diol (Ligand 1) | Benzaldehyde | 20 | 0 | Hexane | 75-90 | - | 35-56 | [1] |
| Methyl D-galactopyranoside-derived diol (Ligand 5) | Benzaldehyde | 20 | 0 | Hexane | 80-89 | - | 4-40 | [1] |
Amino Alcohols
Amino alcohols are a widely studied class of ligands for this transformation, with some, like (-)-3-exo-(dimethylamino)isoborneol (DAIB), being among the first successful examples.[2] Serendipitously discovered ligands have also shown remarkable efficacy.[3]
| Ligand (Structure) | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | 2 | 0 | Toluene | 95 | 98 | [3] |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 2-Naphthaldehyde | 2 | 0 | Toluene | 98 | 99 | [3] |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Cyclohexanecarboxaldehyde | 2 | 0 | Toluene | 90 | 97 | [3] |
| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Benzaldehyde | 8 | 0 | Toluene | 97 | 95 | [2] |
Pinane-Based Aminodiols
Derived from naturally occurring (-)-β-pinene, these ligands offer a rigid scaffold that can induce high enantioselectivity.[4] The stereochemical outcome can be dependent on the N-substituent of the aminodiol.[4]
| Ligand (Structure) | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| O-benzyl and N-(S)-1-phenylethyl substituent aminodiol (Ligand 21) | Benzaldehyde | 10 | 0 | Toluene | 85 | 80 (R) | [4] |
| O-benzyl and N-(S)-1-phenylethyl substituent aminodiol (Ligand 21) | 4-Chlorobenzaldehyde | 10 | 0 | Toluene | 88 | 87 (R) | [4] |
| O-benzyl and N-(S)-1-phenylethyl substituent aminodiol (Ligand 21) | 2-Naphthaldehyde | 10 | 0 | Toluene | 82 | 85 (R) | [4] |
| O-benzyl and N-benzyl substituent aminodiol (Ligand 20) | Benzaldehyde | 10 | 0 | Toluene | 80 | 75 (S) | [4] |
Experimental Protocols
The following is a generalized experimental protocol for the screening of chiral ligands in the enantioselective addition of diethylzinc to aldehydes, based on common procedures found in the literature.[1][5]
Materials:
-
Chiral ligand (e.g., 10-20 mol%)
-
Aldehyde (1.0 eq)
-
Diethylzinc (1.0 M solution in hexane, 1.6-3.0 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, optional, 1.4-3.0 eq)
-
Anhydrous solvent (e.g., hexane or toluene)
-
1N Hydrochloric acid (for quenching)
-
Anhydrous magnesium or sodium sulfate (for drying)
-
Argon or Nitrogen atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), the chiral ligand (e.g., 0.1-0.2 eq) is dissolved in the anhydrous solvent. If a titanium promoter is used, Ti(OiPr)₄ (e.g., 1.4 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Mixture: The flask is cooled to the desired temperature (e.g., 0 °C or -3 °C). The aldehyde (1.0 eq) is then added, followed by the dropwise addition of the diethylzinc solution (e.g., 3.0 eq).
-
Reaction Monitoring: The reaction is stirred at the specified temperature for a set time (e.g., 3-10 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of 1N HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][4]
Ligand Screening Workflow
The process of identifying the optimal ligand for a specific aldehyde substrate can be streamlined by following a logical workflow. This involves an initial screening of a diverse set of ligands, followed by optimization of the reaction conditions for the most promising candidates.
Caption: Workflow for chiral ligand screening and optimization.
Conclusion
The selection of a chiral ligand is a critical step in developing efficient enantioselective additions of diethylzinc to aldehydes. While carbohydrate-based ligands and specific amino alcohols can provide excellent enantioselectivity and high conversions, the optimal choice is often substrate-dependent. A systematic screening and optimization process, as outlined in this guide, is crucial for identifying the most effective catalyst for a given transformation. The provided data and protocols serve as a valuable starting point for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (1S,2S)-2-(benzylamino)cyclopentanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (1S,2S)-2-(benzylamino)cyclopentanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][2] Keep the chemical away from ignition sources, as it is likely a flammable liquid.[1][3]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Laboratories are typically required to store chemical waste in designated, properly labeled containers for collection by a certified hazardous waste management company.[4][5]
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless compatibility has been confirmed. It should be collected in a designated container for flammable organic waste.
-
The container must be securely sealed, properly labeled with the chemical name and associated hazards, and stored in a designated hazardous waste accumulation area.[5]
2. Accidental Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[6][7]
-
Collect the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[2][7]
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
3. Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste as they may retain chemical residue.[7]
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as flammable liquid waste.
-
After proper cleaning, the container can be disposed of according to institutional guidelines for decontaminated labware.
Prohibited Disposal Methods:
-
Do not dispose of this compound down the sanitary sewer.[6][8] This can be harmful to aquatic life and may violate local regulations.
-
Do not allow the chemical to enter drains or surface waters.[6]
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. quora.com [quora.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling (1S,2S)-2-(benzylamino)cyclopentanol
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety, operational, and disposal information for (1S,2S)-2-(benzylamino)cyclopentanol, fostering a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Material/Standard |
| Eye/Face Protection | Chemical safety goggles or face shield | ANSI Z87.1-compliant |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Standard laboratory attire |
| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is poor or if handling large quantities. | NIOSH-approved respirator |
First Aid Measures
Immediate action is crucial in the event of accidental exposure. The following table outlines the initial first aid steps.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Handling and Disposal
Operational Plan:
A systematic approach to handling and disposal minimizes risks. The following flowchart outlines the key steps.
Disposal Plan:
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste materials, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the chemical name and any associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all institutional, local, and national regulations. Do not dispose of this chemical down the drain or in regular trash.
Emergency Response
In case of a spill or other emergency, follow the established laboratory emergency procedures. The following diagram illustrates the immediate response actions.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment. Always consult your institution's specific safety protocols and a qualified safety professional for any additional questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
